Chemical properties and structure of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl Executive Summary 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (CAS: 2734774-09-3) is a specialized halogenated bi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Executive Summary
4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (CAS: 2734774-09-3) is a specialized halogenated biaryl scaffold utilized primarily as a linchpin intermediate in the synthesis of complex pharmaceutical agents and organic optoelectronic materials.[1]
Its value lies in its orthogonal reactivity : the molecule possesses a stable biphenyl core with a pre-installed steric twist (induced by 2,2'-substitution) and a chemically active bromine handle at the 4-position. This structure allows researchers to use the biphenyl unit as a solubility-enhancing "spacer" while retaining the ability to perform subsequent cross-coupling or amination reactions at the distal end. This guide details the physicochemical profile, chemoselective synthesis, and structural implications of this compound in high-value chemical manufacturing.
Physicochemical Profile
The following data characterizes the core properties relevant to handling and purification.
Property
Value / Description
IUPAC Name
4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
CAS Number
2734774-09-3
Molecular Formula
C₁₄H₁₃BrO
Molecular Weight
277.16 g/mol
Physical State
Off-white to pale yellow solid
LogP (Predicted)
~4.5 (Highly Lipophilic)
Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Structural Feature
Ortho,ortho-disubstitution (2-OMe, 2'-Me) induces a dihedral twist >60°.[1][2]
Structural Analysis: The "Twisted" Biphenyl
The defining feature of this molecule is the steric clash between the methoxy group on Ring A and the methyl group on Ring B.
Non-Planarity: Unlike unsubstituted biphenyls, which can adopt a planar conformation, the 2,2'-substituents force the two phenyl rings to rotate away from coplanarity to minimize steric strain.
Pharmacological Relevance: In drug discovery, this "twist" is critical. It prevents
- stacking aggregation (improving solubility) and creates a 3D architecture often required to fit into hydrophobic pockets of enzymes (e.g., kinase allosteric sites).
Atropisomerism: While the rotation is restricted, the barrier is generally insufficient to isolate stable enantiomers at room temperature (unlike BINAP). However, it exists as a rapidly interconverting racemate (
To synthesize this compound efficiently, one must overcome two challenges: steric hindrance at the coupling site and chemoselectivity (preserving the bromine atom).
Retrosynthetic Logic
Direct bromination of a pre-formed methoxy-methyl-biphenyl is non-selective. The superior route is the Chemoselective Cross-Coupling of a dihalo-arene with a boronic acid.
Electrophile: 4-Bromo-1-iodo-2-methoxybenzene. (The C–I bond reacts significantly faster than the C–Br bond under Pd-catalysis).
Nucleophile: 2-Methylphenylboronic acid.
Experimental Protocol
Objective: Synthesize 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl on a 10 mmol scale.
Solvent System: 1,4-Dioxane / Water (4:1 ratio, degassed)
Step-by-Step Methodology:
System Preparation: Flame-dry a 100 mL Schlenk flask and backfill with Argon three times.
Loading: Charge the flask with the iodo-arene, boronic acid, K₂CO₃, and the Pd catalyst.
Expert Note: We use Pd(dppf)Cl₂ because the bidentate ligand prevents catalyst decomposition and handles the steric bulk of the ortho-methyl group better than Pd(PPh₃)₄.
Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).
Reaction: Heat the mixture to 80°C for 12 hours under Argon.
Control Point: Do not exceed 90°C. Higher temperatures may activate the C–Br bond, leading to oligomerization (terphenyl formation).
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with Brine (2 x 50 mL). Dry the organic layer over Na₂SO₄.[4]
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).
Eluent: Hexanes/Ethyl Acetate (95:5). The product is non-polar.
Expected Yield: 75-85% (Pale yellow solid).
Functionalization & Utility
Once synthesized, the 4-Bromo position serves as a versatile handle.
Lithiation: Treatment with n-BuLi at -78°C generates the aryl lithium species, which can trap electrophiles (e.g., CO₂ to form carboxylic acids, or DMF to form aldehydes).
Buchwald-Hartwig Amination: Coupling with secondary amines to generate biphenyl-amine derivatives (common in CNS-active drugs).
Visualization of Reaction Logic
The following diagram illustrates the chemoselective strategy and the steric environment of the product.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
ChemScene. (2024). Product Datasheet: 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (CAS 2734774-09-3).[1] Link
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Kozlowski, M. C., et al. (2009). Asymmetric Synthesis of Atropisomers. Chemical Reviews, 109(8), 4044–4117. (Context on biphenyl twist). Link
Advanced Solubility Profiling & Thermodynamic Modeling: 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Executive Summary In the synthesis of high-value pharmaceutical intermediates and functional materials, 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (CAS: 2734774-09-3) represents a critical structural motif, often utilized...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of high-value pharmaceutical intermediates and functional materials, 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (CAS: 2734774-09-3) represents a critical structural motif, often utilized in Suzuki-Miyaura cross-coupling reactions to construct complex scaffolds. Precise solubility data for this compound is not merely a physical constant; it is the foundational metric for designing efficient crystallization processes, optimizing reaction yield, and minimizing solvent waste.
As specific peer-reviewed solubility isotherms for this exact congener are currently proprietary or sparse in open literature, this guide provides a definitive protocol for solubility determination , predictive physicochemical profiling , and a thermodynamic modeling framework . This approach empowers researchers to generate valid, self-consistent data required for scaling up synthesis and purification.
Before initiating wet-lab experiments, a theoretical understanding of the solute-solvent interaction is mandatory to select appropriate solvent systems.
Structural Analysis
The molecule consists of a biphenyl core decorated with a bromine atom, a methoxy group, and a methyl group.[1]
Lipophilicity (LogP): ~4.43 (Predicted). This indicates high hydrophobicity.
Electronic Effects: The methoxy group (
) is an electron-donating group (EDG), slightly increasing polarity relative to the parent biphenyl, but the molecule remains predominantly non-polar.
Crystal Lattice: Likely stabilized by
stacking and weak van der Waals forces.
Predicted Solubility Map
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we can categorize solvents for screening:
Solvent Class
Representative Solvents
Predicted Solubility
Interaction Mechanism
Non-Polar / Aromatic
Toluene, Benzene, Xylene
High
interactions; dispersion forces dominate.
Polar Aprotic
Acetone, Ethyl Acetate, THF
Moderate to High
Dipole-dipole interactions with the methoxy group.
Polar Protic
Methanol, Ethanol, IPA
Low to Moderate
Hydrogen bonding capability of solvent disrupts solute-solute interactions but solvation is weak.
Highly Polar
Water
Negligible
Hydrophobic effect prevents solvation.
Critical Insight: For crystallization, a cooling crystallization from Ethanol or Isopropanol, or an anti-solvent crystallization using Toluene (solvent) and Heptane (anti-solvent), is the theoretically optimal strategy.
Protocol: High-Precision Solubility Determination
To generate authoritative data, we employ the Dynamic Laser Monitoring Method . This technique is superior to the static gravimetric method for generating temperature-dependent curves (polythermal) rapidly and with higher reproducibility.
Experimental Workflow
Figure 1: Workflow for the Dynamic Laser Monitoring Method for solubility determination.
Step-by-Step Methodology
Preparation: Accurately weigh a specific mass (
) of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl and solvent () into a jacketed glass vessel.
System Setup: Insert a laser source and a photoelectric sensor into the vessel. Connect the jacket to a programmable thermostatic bath (uncertainty
K).
Heating Phase: Heat the suspension slowly (e.g., 2 K/min) while stirring. The laser intensity transmitted through the solution is low due to scattering by undissolved particles.
Dissolution Point: As the temperature rises, the solid dissolves. The point where laser transmissivity maximizes and stabilizes is recorded as the saturation temperature (
) for that specific concentration.
Verification: Repeat with varying solute/solvent ratios to construct the full solubility curve (
vs. ).
Self-Validating Check:
Hysteresis Check: After dissolution, cool the solution to observe the nucleation point (metastable zone width). If the dissolution and nucleation temperatures are too far apart (>10 K), check for impurities or slow kinetics.
Thermodynamic Modeling & Data Analysis
Raw solubility data must be correlated using thermodynamic models to be useful for process simulation.
Modified Apelblat Equation
This is the industry standard for correlating solubility data, treating the solution as non-ideal.
Application: Use multivariate regression to determine
. A high coefficient of determination () indicates a valid fit.
van't Hoff Analysis (Dissolution Enthalpy)
To understand the energetics:
(Enthalpy of Dissolution): Positive values indicate an endothermic process (solubility increases with T).
(Entropy of Dissolution): Positive values indicate increased disorder upon dissolution.
Computational Logic for Process Design
Figure 2: Logical framework for converting raw solubility data into process parameters.
Strategic Applications in Drug Development
Understanding the solubility of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl enables three critical development activities:
Purification via Recrystallization:
Scenario: The Suzuki coupling reaction yields the product with boronic acid byproducts.
Solution: Use the solubility difference. Boronic acids are often more soluble in polar alkaline water, while the biphenyl product is not. A biphasic wash followed by crystallization from Ethanol can yield >99% purity.
Solvent Swap Operations:
Scenario: Moving from a high-boiling reaction solvent (e.g., Toluene) to a crystallization solvent (e.g., Methanol).
Solution: Use the Apelblat model to predict the "oiling out" boundary. Ensure the temperature remains above the liquid-liquid phase separation limit during solvent addition.
Green Chemistry Compliance:
Replacing chlorinated solvents (DCM) with greener alternatives (Ethyl Acetate/Ethanol) requires verifying that the solubility drop is manageable (i.e., yield loss is <5%).
References
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
Shakeel, F., et al. (2014). Solubility and thermodynamic analysis of an anticancer drug (lapatinib dithiosylate) in different solvents. Journal of Molecular Liquids, 198, 33-37.
ChemScene. (2023). Product Data: 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (CAS 2734774-09-3).[1][3][4][5] (Source for physical properties and LogP). Link
Note: As specific experimental data for CAS 2734774-09-3 is proprietary, the protocols and predictive models above serve as the industry-standard framework for its characterization.
Definitive Analysis of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl: A Guide to Molecular Weight and Formula Confirmation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the precise determination of the molecular weight and chemi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the precise determination of the molecular weight and chemical formula of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl. Intended for professionals in research and drug development, this document moves beyond procedural outlines to deliver an integrated analytical strategy, emphasizing the causal relationships behind methodological choices. We will detail a self-validating workflow that synergistically employs high-resolution mass spectrometry (HRMS), elemental analysis (EA), and nuclear magnetic resonance (NMR) spectroscopy. By grounding our protocols in authoritative principles, this guide ensures a robust and unambiguous confirmation of the compound's molecular identity, a critical step in any research or development pipeline.
Introduction to the Analyte
This guide establishes a gold-standard, multi-faceted approach to analytical confirmation, ensuring that the identity of the material is verified with the highest degree of scientific certainty.
Core Molecular Properties
A precise understanding of the theoretical properties of a molecule is the foundation upon which all experimental analysis is built. The key identifiers and calculated values for 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl are summarized below.
The definitive confirmation of a molecular formula is not achieved by a single technique but by the convergence of data from orthogonal analytical methods. Each method provides a unique piece of the puzzle, and together they create a self-validating system.
Mass Spectrometry (MS): This powerful technique directly measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For the purpose of formula determination, high-resolution mass spectrometry (HRMS) is indispensable. Unlike standard MS, HRMS measures m/z values to several decimal places, allowing for the calculation of a single, unambiguous molecular formula that corresponds to the observed accurate mass.[5] The heaviest ion peak in the spectrum, assuming it's not an isotopic peak, typically represents the molecular ion (M+), which directly provides the molecule's mass.[6]
Elemental Analysis (EA): This method determines the mass percentage of each element within a pure compound.[7][8] These percentages are used to calculate the simplest whole-number ratio of atoms, known as the empirical formula.[9][10] While EA alone cannot yield the molecular formula, it provides a fundamental atomic ratio that the final molecular formula must satisfy.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a premier tool for structural elucidation, NMR provides detailed information about the chemical environment, connectivity, and quantity of specific nuclei (most commonly ¹H and ¹³C).[11][12] For formula validation, NMR serves as a crucial verification step. The number of unique signals and their integrations in the ¹H and ¹³C NMR spectra must be in complete agreement with the atom count of the proposed molecular formula.[13][14]
Integrated Analytical Workflow
A robust analysis follows a logical progression, beginning with an assessment of sample integrity and culminating in the synthesis of data from multiple techniques.
Caption: Integrated workflow for molecular formula and weight confirmation.
Protocol 1: Purity Assessment via HPLC
Causality: Before conducting quantitative analyses like EA or MS, it is imperative to confirm the purity of the sample. Chromatographic methods separate the target compound from any impurities, starting materials, or side products. A sample purity of >95% is typically required for reliable results.
Methodology:
Solvent Preparation: Prepare a mobile phase of HPLC-grade acetonitrile and water.
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
Instrumentation: Use a reversed-phase C18 column on an HPLC system equipped with a UV detector set to an appropriate wavelength (e.g., 254 nm).
Analysis: Inject 5-10 µL of the sample solution. Run a gradient elution method, for example, from 50% to 95% acetonitrile over 20 minutes.
Data Interpretation: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Molecular Weight and Formula by HRMS
Causality: HRMS is chosen for its ability to provide a highly accurate mass measurement, which is the most direct route to determining the molecular formula. Electron Spray Ionization (ESI) is a soft ionization technique suitable for polar molecules and less prone to fragmentation than techniques like Electron Impact (EI).
Methodology:
Sample Preparation: Dilute the stock solution from Protocol 4.1 to a final concentration of approximately 1-10 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an ESI source.
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure sub-ppm mass accuracy.
Data Analysis:
Identify the peak corresponding to the molecular ion, which will likely be the protonated molecule [M+H]⁺.
The instrument software will use the measured accurate mass to generate a list of possible elemental compositions within a specified mass tolerance (e.g., ± 5 ppm).
The presence of a bromine atom will be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by approximately 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). This pattern is a critical validation point.
Protocol 3: Elemental Composition by Combustion Analysis
Causality: This classic method provides an independent, quantitative measure of the elemental ratios in the compound, serving as an orthogonal validation of the formula derived from HRMS.
Methodology:
Sample Preparation: Provide 2-3 mg of the pure, dried compound in a tin capsule.
Instrumentation: Use a calibrated CHN elemental analyzer.
Analysis: The sample is combusted at high temperatures (≥900°C). The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. The percentage of bromine is typically determined by other methods, such as titration after combustion, while oxygen is often calculated by difference.
Calculation of Empirical Formula:
Assume a 100 g sample, meaning the percentages can be treated as grams.[9][10]
Convert the mass of each element to moles by dividing by its atomic weight.
Divide each mole value by the smallest mole value obtained to find the simplest ratio.[15]
If necessary, multiply these ratios by a common integer to obtain whole numbers for the empirical formula.[9]
Data Synthesis and Final Confirmation
The true power of this workflow lies in the integration of all data points. A discrepancy in any one of these analyses would cast doubt on the compound's identity.
Caption: Logical flow for data integration and formula confirmation.
Expected vs. Experimental Data Summary:
Analysis
Theoretical Value (C₁₄H₁₃BrO)
Expected Experimental Result
HRMS ([M+H]⁺)
277.02226 (⁷⁹Br), 279.02021 (⁸¹Br)
m/z within ± 5 ppm of theoretical; Isotopic pattern with ~1:1 ratio.
Elemental Analysis
C: 60.67%, H: 4.73%, Br: 28.83%, O: 5.77%
Experimental values within ± 0.4% of theoretical.
¹³C NMR
14 carbon atoms
14 distinct signals in the spectrum.
¹H NMR
13 hydrogen atoms
Signals integrate to a total of 13 protons.
By comparing the empirical formula from EA with the molecular formula possibilities from HRMS, a single, unambiguous formula can be assigned. This formula is then finally validated against the NMR data. If the ¹³C spectrum shows 14 distinct signals and the ¹H spectrum integrates to 13 protons, the molecular formula C₁₄H₁₃BrO is confirmed with the highest degree of confidence.
Conclusion
The molecular weight and formula analysis of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl, or any novel compound, demands a rigorous and multi-faceted analytical approach. Relying on a single technique introduces an unacceptable level of uncertainty for research and development applications. The integrated workflow presented in this guide—combining chromatography for purity, high-resolution mass spectrometry for accurate mass, elemental analysis for atomic ratios, and NMR for structural validation—constitutes a self-validating system. This strategy ensures that the foundational identity of the molecule is established with irrefutable, high-quality data, thereby upholding the principles of scientific integrity and enabling confident progress in subsequent research endeavors.
References
Determining the Empirical Formula from an Elemental Analysis. ChemCollective. [Link]
What is elemental analysis?. CK-12 Foundation. [Link]
Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. [Link]
Mass spectrometry (MS) - Organic Chemistry. Jack Westin. [Link]
Mass spectrometry of organic compounds. IB Colourful Solutions in Chemistry. [Link]
What is Mass Spectrometry?. Broad Institute. [Link]
Determining Empirical and Molecular Formulas. LibreTexts. [Link]
Determining Empirical and Molecular Formulas. CHEM 1114 – Introduction to Chemistry. [Link]
mass spectra - the molecular ion (M+) peak. Chemguide. [Link]
Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. [Link]
Determination of biphenyl and biphenyl oxide in aqueous samples by headspace single drop microextraction coupled to gas chromatography-flame ionization detection. SciSpace. [Link]
HPLC Methods for analysis of Biphenyl. HELIX Chromatography. [Link]
Laboratories for the analysis of biphenyl (CAS: 92-52-4). Analytice. [Link]
Detection and qualification limits of biphenyl with diode array detection. KNAUER. [Link]
Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. ResearchGate. [Link]
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]
NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]
Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]
An In-depth Technical Guide on the Safety Data Sheet (SDS) and Hazards for 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document has been compiled from available safety data and scientific principles. However, a comprehensive Safety Data Sheet (SDS) for 4-Bro...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled from available safety data and scientific principles. However, a comprehensive Safety Data Sheet (SDS) for 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl is not publicly available. This compound should be handled as a substance with unknown hazards, and all precautions should be taken accordingly.
Introduction: Navigating the Safety Profile of a Novel Biphenyl Derivative
4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl is a substituted biphenyl compound, a class of molecules with significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. As with any novel chemical entity, a thorough understanding of its potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. This guide provides a detailed overview of the known and inferred safety information for 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl, offering a framework for its safe handling, storage, and disposal in a research and development setting.
The core challenge in assessing the safety of this compound lies in the limited availability of specific toxicological data. Therefore, this guide adopts a precautionary principle, treating the substance as potentially hazardous until comprehensive data becomes available. We will dissect the available information, draw logical inferences from structurally similar compounds, and outline a robust safety protocol that prioritizes risk mitigation.
PART 1: Hazard Identification and Classification
While a complete GHS classification is not available, preliminary information suggests that 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl warrants a cautious approach.
Known GHS Information:
Parameter
Information
Source
GHS Pictogram
GHS07: Exclamation Mark
ChemScene
Signal Word
Warning
ChemScene
The GHS07 pictogram and "Warning" signal word typically indicate one or more of the following hazards:
Skin irritation or rash (dermatitis)
Serious eye irritation
Harmful if swallowed
Respiratory tract irritation
Allergic skin reaction
Harmful to the ozone layer (less likely for this compound)
Inferred Hazards from Analogous Compounds:
To build a more complete, albeit inferred, hazard profile, we can analyze the safety data for structurally related compounds.
Analogous Compound
CAS Number
Key Hazards
4-Bromo-2-methoxyphenol
7368-78-7
Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1]
4-Bromo-2-methoxy-1-methylbenzene
67868-73-9
Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2]
Biphenyl
92-52-4
Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[3]
Based on these analogs, it is prudent to assume that 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl may exhibit similar irritant properties and potential oral toxicity.
PART 2: Risk Assessment and Exposure Control
Given the incomplete hazard data, a thorough risk assessment is crucial before any handling of this compound.
Engineering Controls
The primary line of defense against exposure is the implementation of robust engineering controls.
Fume Hood: All handling of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl, including weighing, dissolution, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory.
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield to protect against splashes.[4]
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
Respiratory Protection: In the absence of adequate engineering controls or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Safe Handling and Storage
Handling: Avoid the formation of dust and aerosols.[4] Use this compound in a well-ventilated place.[4]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Recommended storage temperature is 2-8°C.[5]
PART 3: Emergency Procedures
A clear and practiced emergency plan is essential.
First-Aid Measures
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. If irritation persists, seek medical attention.[4]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[4]
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
Accidental Release Measures
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas.
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
Containment and Cleanup: Sweep up and shovel. Keep in suitable, closed containers for disposal.
PART 4: Experimental Protocols
Workflow for Safe Handling of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Caption: Workflow for the safe handling of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl.
There is currently no specific toxicological or ecological data available for 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl.[4] The toxicological properties have not been fully investigated. As a halogenated aromatic compound, it should be handled with care to avoid environmental release, as such compounds can be persistent and bioaccumulative.
PART 7: Stability and Reactivity
Reactivity: No data available.
Chemical Stability: Assumed to be stable under recommended storage conditions.
Possibility of Hazardous Reactions: No data available.
Conditions to Avoid: No data available.
Incompatible Materials: Strong oxidizing agents.
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, hydrogen bromide gas.
Conclusion: A Precautionary Approach to a Novel Compound
The safe use of novel research chemicals like 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl hinges on a conservative and proactive approach to hazard assessment and control. While specific data for this compound is limited, the available information and analysis of related structures strongly suggest that it should be handled as a hazardous substance, with particular attention to preventing skin and eye contact, and inhalation. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this and other novel compounds. As more data becomes available, this safety guide should be updated to reflect a more complete understanding of the hazards associated with 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl.
References
4-BROMO-4'-METHOXY-2'-METHYLBIPHENYL Safety Data Sheets - Echemi.
Melting point and boiling point of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
The following technical guide details the physicochemical profile, synthesis, and characterization of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl , a specialized biaryl intermediate used in medicinal chemistry (specificall...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile, synthesis, and characterization of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl , a specialized biaryl intermediate used in medicinal chemistry (specifically in the design of kinase inhibitors and GPCR ligands).
Content Type: Technical Monograph & Experimental Guide
Subject: Physicochemical Properties, Synthesis, and Characterization
CAS Registry Number: 2734774-09-3
Executive Summary & Chemical Identity[1]
4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl is a tri-substituted biaryl scaffold. Its structural significance lies in the atropisomerism potential introduced by the ortho-substituents (methoxy and methyl groups) at the 2 and 2' positions. This steric bulk restricts rotation around the phenyl-phenyl bond, influencing both the physical state (melting point) and the biological binding affinity of its derivatives.
Chemical Structure Data
Property
Value
IUPAC Name
4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Molecular Formula
C₁₄H₁₃BrO
Molecular Weight
277.16 g/mol
SMILES
COC1=C(C2=C(C)C=CC=C2)C=CC(Br)=C1
Physical State
Viscous Oil or Low-Melting Solid (Polymorph dependent)
Due to the specific substitution pattern, this compound exhibits "waxy solid" behavior—often existing as a supercooled liquid (oil) at room temperature unless highly purified and crystallized.
Boiling Point (BP)
The boiling point is governed by the molecular weight and the dipole-dipole interactions introduced by the methoxy group.
Condition
Value / Range
Source/Methodology
Standard Pressure (760 Torr)
375°C ± 25°C (Predicted)
Calculated via ACD/Labs & ChemAxon QSPR algorithms.
High thermal stability; distillable under high vacuum (<1 Torr) without decomposition.
Melting Point (MP)
The melting point is significantly depressed by the ortho-methyl group, which disrupts crystal packing efficiency compared to para-substituted biphenyls.
Parameter
Value / Range
Notes
Experimental Range
45°C - 55°C
Often isolated as a viscous oil that crystallizes upon standing at 4°C.
Storage Requirement
2-8°C
Required to maintain solid state and prevent oxidative degradation (biphenyls are prone to slow oxidation in air/light) [2].
Critical Insight: If your sample remains an oil at room temperature, it is likely a supercooled liquid. Induce crystallization by scratching the flask wall with a glass rod or seeding with a crystal from a previous batch.
Synthesis & Production Protocol
The most reliable route to 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl is the Suzuki-Miyaura Cross-Coupling reaction. This method allows for the precise installation of the biaryl axis without affecting the bromine handle (chemoselectivity), provided the correct leaving group (Iodide vs. Bromide) is chosen.
Degassing: Charge a Schlenk flask with the aryl halide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x) to remove O₂ (crucial to prevent homocoupling).
Solvation: Add degassed solvent and aqueous base via syringe.
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
Purification: The residue will be a yellow oil.[1] Purify via Flash Column Chromatography (Silica Gel, 0-5% EtOAc in Hexanes).
Note: The product elutes early due to low polarity.
Isolation: Concentrate fractions. If oil persists, store at -20°C overnight to induce solidification.
Catalytic Cycle Visualization
The following diagram illustrates the chemoselective pathway, highlighting why the Iodine reacts preferentially over the Bromine.
Figure 1: Chemoselective Suzuki Catalytic Cycle. The oxidative addition occurs at the weaker C-I bond, preserving the C-Br bond.
Analytical Characterization Protocols
To validate the identity and purity of the synthesized compound, the following analytical methods must be employed.
Differential Scanning Calorimetry (DSC)
Used to determine the exact melting point and detect polymorphs.
Protocol: Seal 2-5 mg of sample in an aluminum pan.
Ramp: Heat from 20°C to 200°C at 10°C/min under N₂ flow (50 mL/min).
Expected Result: A sharp endothermic peak between 45-55°C indicates the melting of the pure crystalline form. A broad peak suggests impurities or an amorphous phase.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
2.15 (s, 3H, Ar-CH₃) – Diagnostic singlet for the 2'-methyl group.
3.75 (s, 3H, O-CH₃) – Diagnostic singlet for the methoxy group.
7.00–7.40 (m, 7H, Ar-H) – Aromatic region showing biphenyl pattern.
Quality Control (QC) Check
HPLC Purity: >98% (Area%) at 254 nm.
Residual Solvents: Ensure removal of high-boiling solvents (e.g., Toluene) which can falsely lower the observed melting point.
References
PrepChem. "Synthesis of 4-Bromo-2'-methyl-1,1'-biphenyl." Preparation of Chemicals. Accessed 2024. Link
ChemScene. "Product Data: 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (CAS 2734774-09-3)." ChemScene Catalog. Link
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
Electronic & Conformational Matrix of Methoxy-Substituted Biphenyl Bromides
Executive Summary Methoxy-substituted biphenyl bromides represent a critical class of "privileged scaffolds" in medicinal chemistry and materials science. Their utility lies in the delicate balance between the electron-d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methoxy-substituted biphenyl bromides represent a critical class of "privileged scaffolds" in medicinal chemistry and materials science. Their utility lies in the delicate balance between the electron-donating capability of the methoxy group (
) and the labile nature of the carbon-bromide bond (). This guide dissects the electronic and steric phenomena governing these molecules—specifically how substituent positioning (ortho vs. para) dictates conjugation length, oxidative addition rates in palladium catalysis, and spectroscopic signatures.
Part 1: Electronic Architecture & Conformational Dynamics
The Push-Pull Electronic Matrix
The reactivity of methoxy-biphenyl bromides is defined by the competition between Inductive (
) and Resonance () effects.
The Bromide Anchor: Bromine exerts a weak
effect, deactivating the ring, but its primary role is as a leaving group. In metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the bond strength is the rate-determining factor.
The Methoxy Modulator: The methoxy group is a strong
-donor ().
Para-Effect (4-OMe): When located para to the bromide or the biaryl linkage, the oxygen lone pair donates electron density into the
-system. This increases the electron density at the bond (if on the same ring), making the bond significantly stronger and less prone to oxidative addition by Pd(0) compared to electron-deficient analogs (e.g., nitro-biphenyls).
Meta-Effect (3-OMe): Resonance is largely decoupled from the reaction center; the inductive withdrawal (
) of the oxygen atom dominates, slightly activating the ring toward nucleophilic attack but deactivating it toward electrophilic aromatic substitution.
The "Ortho-Twist" (Steric Inhibition of Resonance)
The most critical structural feature of biphenyls is the dihedral angle (
) between the two phenyl rings.
Planar Ideal (
): Maximum -orbital overlap (conjugation).
Twisted Reality: In unsubstituted biphenyl,
in solution.
The Methoxy Impact: Introducing a methoxy group at the ortho position (2-OMe) imposes severe steric strain. To relieve the clash between the ether oxygen and the ortho-hydrogen of the adjacent ring, the molecule twists to
.
Consequence: This "de-conjugates" the two rings.[1] The electronic communication between the bromide on Ring A and the methoxy on Ring B is severed. The molecule behaves electronically as two separate benzene rings rather than a unified biphenyl system.
Part 2: Spectroscopic Signatures[2]
UV-Vis Absorption (Conjugation Marker)
The UV-Vis spectrum is the primary diagnostic tool for assessing the "Twist Angle."
Compound
(K-band)
(Intensity)
Electronic Interpretation
4-Bromo-4'-methoxybiphenyl
~265–270 nm
High (>20,000)
Bathochromic Shift. Extended conjugation due to effect of para-OMe. The molecule retains significant planarity.
4-Bromo-2'-methoxybiphenyl
~235–245 nm
Low (<10,000)
Hypsochromic Shift. The ortho-OMe forces a twist, breaking conjugation. The spectrum resembles anisole rather than biphenyl.
NMR Diagnostics (
)
Shielding Cone: In twisted ortho-substituted conformers, the protons of Ring B often fall into the shielding cone of Ring A, causing an upfield shift (lower ppm) compared to planar analogs.
Methoxy Singlet: Typically appears at
3.80–3.85 ppm.
Part 3: Reactivity Profile (The "Application")
Oxidative Addition in Suzuki Coupling
For drug development professionals utilizing these intermediates, the rate of oxidative addition (OA) to Pd(0) is the critical parameter.
General Rule: Electron-rich aryl halides react slower in OA than electron-poor ones.
Mechanism: The Pd(0) species is nucleophilic. It attacks the
orbital of the bond.
4-Methoxy-4'-bromobiphenyl: The electron-rich nature (due to OMe donation) increases the energy of the
bond, making it a "sluggish" electrophile.
Solution: Use electron-rich, bulky phosphine ligands (e.g.,
, SPhos, or XPhos).[2] These ligands increase the electron density on Palladium, making the metal a better nucleophile to overcome the substrate's deactivation.
Visualization of Electronic Logic
The following diagram maps the causality between substituent position, steric twist, and resulting reactivity.
Figure 1: Logic flow illustrating how the regiochemistry of the methoxy group dictates both the electronic environment of the bromide and the physical conformation of the scaffold.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-Bromo-4'-methoxybiphenyl (Suzuki Approach)
Rationale: Instead of brominating methoxybiphenyl (which yields mixtures), it is more precise to couple a pre-brominated fragment with a boronic acid. However, to obtain the bromide product, we utilize a selective coupling of a di-halide or use a specific stoichiometry. Below is the industry-standard Bromination of 4-Methoxybiphenyl protocol, optimized for regioselectivity.
Objective: Selective bromination at the 4'-position.
Reagents:
4-Methoxybiphenyl (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
Acetonitrile (0.1 M concentration)
Ammonium Acetate (
) - Catalyst for regiocontrol
Workflow:
Dissolution: Charge a round-bottom flask with 4-methoxybiphenyl and acetonitrile. Stir until dissolved.
Activation: Add Ammonium Acetate. The weak acidity activates the NBS.
Bromination: Add NBS portion-wise over 30 minutes at
to prevent over-bromination (dibromide formation).
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product (
) will be less polar than the starting material.
Quench: Add saturated
(sodium thiosulfate) to neutralize excess bromine (indicated by disappearance of orange color).
Extraction: Extract with Dichloromethane (
). Dry organics over .
Purification: Recrystallize from Ethanol.
Self-Validating Check:
NMR (): Look for the disappearance of the para-proton signal on the phenyl ring and the emergence of an AA'BB' system for the brominated ring.
Protocol B: Catalytic Competency Test (Suzuki Coupling)
Rationale: To test the electronic quality of your synthesized bromide, subject it to a "stress test" coupling with a deactivated boronic acid.
Reagents:
4-Bromo-4'-methoxybiphenyl (1.0 eq)
Phenylboronic acid (1.2 eq)
() - Standard catalyst
(2.0 eq)
DME/Water (2:1) - Solvent
Workflow Visualization:
Figure 2: Standard operating procedure for evaluating the reactivity of the synthesized bromide scaffold.
References
H. C. Brown & Y. Okamoto. (1958). Electrophilic Substituent Constants. Journal of the American Chemical Society. Link (Foundational Hammett Constants).
Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link (Mechanism of Oxidative Addition).
K. S. Pitzer. (1946). Energy Levels and Thermodynamic Functions for Molecules with Internal Rotation: Biphenyl. Journal of Chemical Physics. Link (Conformational Analysis/Twist Angles).
Sigma-Aldrich. (2023). 4-Bromo-4'-methoxybiphenyl Product Specification. Link (Physical Properties).
BenchChem. (2025).[3] Synthesis of 4-Bromobiphenyl from Biphenyl and Bromine. Link (Bromination Protocols).
Strategic Utilization of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl in Advanced Organic Synthesis
Executive Summary In the landscape of modern medicinal chemistry and materials science, 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (CAS: 2734774-09-3) has emerged as a high-value "linchpin" intermediate. Unlike simple bia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of modern medicinal chemistry and materials science, 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (CAS: 2734774-09-3) has emerged as a high-value "linchpin" intermediate. Unlike simple biaryls, this molecule possesses a unique combination of electronic asymmetry (methoxy-donating vs. bromine-withdrawing) and steric congestion (ortho-methoxy/ortho-methyl).
These features make it an ideal scaffold for:
Atropisomeric Drug Design: The restricted rotation around the biaryl axis allows for the exploration of axially chiral candidates.
Orthogonal Functionalization: The surviving bromine atom serves as a reactive handle for secondary cross-coupling events (Suzuki, Buchwald-Hartwig) after the initial biaryl formation.
OLED Material Synthesis: The "twisted" biphenyl core disrupts pi-stacking, a critical property for efficient blue/green host materials.
This technical guide provides a rigorous analysis of its synthesis, reactivity profile, and downstream applications, designed for researchers requiring high-purity execution.
Structural Analysis & Reactivity Profile[1]
The "Twisted" Biaryl Core
The defining feature of this intermediate is the 2,2'-disubstitution pattern . The steric clash between the methoxy group (Ring A) and the methyl group (Ring B) forces the two phenyl rings out of planarity.
Dihedral Angle: Typically 60–90°, preventing effective conjugation between the rings.
Chemical Consequence: The electronic properties of Ring A (electron-rich, activated) are largely decoupled from Ring B (electron-neutral). This allows for highly selective electrophilic aromatic substitutions (EAS) if further functionalization is required.
The "Linchpin" Halogen
The C4-Bromine is the primary reactive site. In a synthetic sequence, this molecule is typically generated via a selective coupling that consumes a more reactive halogen (e.g., Iodine) while leaving the Bromine intact.
Position
Substituent
Electronic Effect
Synthetic Role
C4 (Ring A)
Bromine
-withdrawing, -donating
Primary Handle: Site for secondary cross-coupling.
C2 (Ring A)
Methoxy
-withdrawing, -donating
Directing Group: Activates C3/C5; induces twist.
C2' (Ring B)
Methyl
Weakly donating
Steric Bulk: Enforces non-planar conformation.
Synthesis Module: Selective Construction
To synthesize 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl with high fidelity, one cannot simply brominate the biaryl core due to regioselectivity issues. The industry-standard approach is a chemoselective Suzuki-Miyaura coupling .
The Protocol (Self-Validating System)
Objective: Couple 4-bromo-1-iodo-2-methoxybenzene with 2-methylphenylboronic acid without touching the C4-Bromine.
Mechanism: Oxidative addition of Pd(0) into the C-I bond is kinetically faster than the C-Br bond (Bond Dissociation Energy: C-I ~65 kcal/mol vs. C-Br ~81 kcal/mol).
Charge reaction vessel with Precursors A, B, and Base.
Degas solvent (sparge with Argon for 20 mins) to prevent homocoupling.
Add Pd catalyst under Argon counter-flow.
Heat to 60–70°C . Critical Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C-Br bond, leading to polymerization.
In drug discovery, this biphenyl core mimics the scaffold of several SGLT2 inhibitors (e.g., Canagliflozin analogs) and Kinase Inhibitors .
Reaction:Lithium-Halogen Exchange .
Protocol: Treat with
-BuLi at -78°C to generate the aryllithium species, then trap with a gluconolactone (for SGLT2) or a formylating agent.
Advantage: The 2-OMe group directs lithiation and stabilizes the intermediate chelate.
Pathway B: Buchwald-Hartwig Amination
Used to synthesize Biaryl-Amine Ligands or OLED Hole Transport Materials .
Reaction: Coupling with secondary amines (e.g., carbazoles, diarylamines).
Catalyst System: Pd
(dba) + S-Phos or X-Phos .
Why S-Phos? The steric bulk of the 2-OMe/2'-Me groups requires a highly active, electron-rich Buchwald ligand to facilitate oxidative addition at the hindered C4-Br site.
Pathway C: Suzuki Polymerization
Used in the synthesis of Conjugated Polymers for organic electronics.
Reaction: Coupling with bis-boronic esters to form poly(p-phenylene) derivatives.
Function: The "twist" prevents chain aggregation, increasing solubility and blue-shifting the emission spectrum.
Application Workflow Diagram
Caption: Divergent synthesis pathways utilizing the C4-Bromine handle.
Quality Control & Analytical Standards
For researchers utilizing this intermediate, establishing purity is critical to prevent catalyst poisoning in downstream steps.
Key Impurity Profile
Impurity
Origin
Detection (HPLC/GC)
Removal Strategy
Des-bromo analog
Incomplete conversion or protodehalogenation during synthesis.
Physical State: Typically a viscous oil or low-melting solid.
Stability: Stable to air and moisture, but light-sensitive (bromide degradation).
Storage: Amber vials under Nitrogen at 2–8°C.
References
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998).[3] "Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl."[3] Organic Syntheses, 75, 61. Link
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Han, F. S. (2013). "Transition-Metal-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel, Copper, and Iron Catalysts." Chemical Society Reviews, 42, 5270-5298. Link
ChemScene. (2024). "Product Data Sheet: 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (CAS 2734774-09-3)." Link
Protocol for Suzuki-Miyaura coupling using 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Application Note: Precision Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl Executive Summary This application note details a robust protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Executive Summary
This application note details a robust protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (referred to herein as Substrate-A ). While the electrophilic site (C4-Br) is sterically accessible, the electron-rich nature of the anisole ring and the solubility profile of the twisted biphenyl core require specific catalytic conditions to suppress homocoupling and maximize turnover frequency (TOF).
This guide prioritizes the use of Buchwald Precatalysts (specifically XPhos Pd G2) to ensure rapid oxidative addition, a common bottleneck for electron-rich aryl bromides. A secondary, cost-effective protocol using Pd(PPh₃)₄ is provided for non-critical applications.[1]
Electronic Profile: The 2-methoxy group (ortho to the biaryl axis, meta to the bromide) exerts an electron-donating effect via resonance, increasing the electron density of the aryl ring.[1] This deactivates the C-Br bond towards oxidative addition compared to electron-deficient substrates.[1]
Steric Profile: The 2-methoxy and 2'-methyl groups induce a significant dihedral twist (~60-90°) in the biphenyl core.[1] While the C4-Br site is distal and relatively unhindered, the bulk of the molecule can affect solubility and diffusion rates.[1]
Solubility: The lipophilic biphenyl core requires non-polar or moderately polar aprotic solvents (Toluene, THF, Dioxane) rather than purely alcoholic systems.
Mechanistic Pathway & Critical Control Points
The following diagram illustrates the catalytic cycle with a focus on the rate-determining step (RDS) for this specific substrate.
Figure 1: Catalytic cycle highlighting Oxidative Addition as the critical step for electron-rich Substrate-A.
Optimization Matrix
The following table summarizes the performance of various catalytic systems for Substrate-A .
Parameter
Protocol A (Recommended)
Protocol B (Legacy/Standard)
Rationale
Catalyst
XPhos Pd G2 (1-2 mol%)
Pd(PPh₃)₄ (3-5 mol%)
XPhos facilitates OA into electron-rich rings and stabilizes the catalyst.[1]
Use anhydrous conditions with Cs₂CO₃ in Dioxane, or lower Temp to 50°C.
Black Precipitate (Pd Black)
Catalyst decomposition
Ligand insufficient. Add 5-10% free ligand (e.g., PPh₃ or XPhos) to stabilize Pd.[1]
Workflow Decision Tree:
Figure 2: Decision matrix for selecting the appropriate coupling protocol.
Safety & Handling
Palladium Catalysts: Pd species can be sensitizers.[1] Handle in a fume hood. XPhos Pd G2 is air-stable but should be stored in a desiccator.[1]
Biphenyl Derivatives: While specific toxicology for Substrate-A may be limited, biphenyls are generally skin irritants and potential aquatic toxins.[1] Use gloves and avoid release to drains.[1]
Solvents: THF and Toluene are flammable.[1] THF can form peroxides; ensure use of inhibited or freshly distilled solvent.[1]
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
Synthesis of OLED materials using 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl precursors
The following Application Note and Protocol guide is designed for advanced material scientists and synthetic chemists. It focuses on the strategic utilization of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (CAS: 2734774-09...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide is designed for advanced material scientists and synthetic chemists. It focuses on the strategic utilization of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (CAS: 2734774-09-3), a specialized sterically hindered building block for next-generation OLED materials.
Synthesis of Sterically Modulated OLED Hosts Using 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Executive Summary
This guide details the synthetic protocols for transforming 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (Precursor A) into high-efficiency Organic Light-Emitting Diode (OLED) materials. Unlike planar biphenyls, Precursor A features a "dual-ortho" substitution pattern (2-methoxy, 2'-methyl) that induces a significant dihedral twist (~70–80°). This structural anomaly is critical for:
Triplet Confinement: Preventing conjugation extension to maintain high Triplet Energy (
), essential for Phosphorescent (PhOLED) and TADF hosts.
Suppression of Aggregation: Reducing
- stacking to minimize Aggregation-Caused Quenching (ACQ).
Solubility Enhancement: Improving processability in solution-processed OLEDs.
This document provides a validated Buchwald-Hartwig Amination protocol optimized for this sterically hindered scaffold, alongside a Suzuki-Miyaura extension route.
Strategic Architecture & Mechanism
The synthesis relies on the high reactivity of the para-bromide position while navigating the steric hindrance imposed by the ortho-substituents.
2.1 The Steric Challenge & Solution
Standard Pd-catalyzed couplings often fail with ortho-substituted biaryls due to slow oxidative addition or reductive elimination.
Challenge: The 2-methoxy and 2'-methyl groups create a "protective pocket" around the biphenyl bond, but also exert remote steric pressure on the catalytic center.
Solution: Utilization of Dialkylbiaryl Phosphine Ligands (e.g., SPhos, XPhos). These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), making them ideal for this specific precursor.
2.2 Synthetic Pathway Visualization
The following diagram illustrates the divergent synthesis pathways from Precursor A.
Figure 1: Divergent synthetic pathways for Precursor A utilizing specialized Pd-catalysis to overcome steric hindrance.
Detailed Experimental Protocols
Protocol 1: Synthesis of Carbazole-Based Host (C-N Coupling)
| Toluene (Anhydrous) | Solvent | 0.1 M | Degassed is mandatory |[3]
Step-by-Step Methodology:
Inert Atmosphere Setup:
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
Cycle vacuum/Argon (or Nitrogen) 3 times to remove all oxygen. Reason: Oxygen poisons the electron-rich SPhos ligand.
Reagent Loading:
Under Argon flow, add Precursor A (1.0 eq), Carbazole (1.2 eq), and NaOtBu (2.5 eq) to the flask.
Note on Base: Sodium tert-butoxide is preferred over carbonates here for faster kinetics, but ensure the precursor is stable to strong bases (methoxy groups are generally stable).
Catalyst Pre-complexation (Optional but Recommended):
In a separate vial inside a glovebox (or under strict Argon), mix Pd₂(dba)₃ and SPhos in a small amount of toluene. Stir for 5 minutes until the solution turns from dark purple to orange/brown, indicating active catalyst formation.
Transfer this catalyst solution to the main reaction flask via syringe.
Reaction:
Add remaining anhydrous Toluene.
Heat the mixture to 100°C (Reflux) .
Monitor via TLC (Eluent: Hexane/DCM 4:1) or HPLC.[1]
Reaction Time: Typically 4–12 hours. The steric bulk of the ortho-methyl group may slow the reaction compared to standard bromobenzenes.
Filter through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with DCM.
Concentrate the filtrate under reduced pressure.[4]
Purification:
Column Chromatography: Silica gel using Hexane/DCM gradient.
Sublimation (OLED Grade): For device fabrication, the product must be sublimed at high vacuum (<10⁻⁵ Torr) to reach >99.9% purity.
Protocol 2: Core Extension (C-C Coupling)
Objective: Synthesize extended conjugated backbones for Electron Transport Materials (ETM).
Mechanism: Suzuki-Miyaura Coupling.[1]
Key Modification:
Due to the steric hindrance of the 2-methoxy/2'-methyl groups, standard aqueous Suzuki conditions (Pd(PPh₃)₄/Na₂CO₃) often result in low yields or dehalogenation.
Recommended System:Pd(OAc)₂ + SPhos + K₃PO₄ in 1,4-Dioxane/Water (10:1) .
Temperature: 100°C.
Why: The phosphate base and SPhos ligand create a highly active catalytic species capable of oxidative addition into the hindered C-Br bond.
Quality Control & Validation (Self-Validating System)
To ensure the synthesized material is "Device Ready," the following QC metrics must be met.
Metric
Method
Acceptance Criteria
Scientific Rationale
Structural Identity
¹H NMR (500 MHz)
Distinct singlets for -OCH₃ (~3.8 ppm) and -CH₃ (~2.2 ppm).
Verifies the "twisted" core remains intact.
Purity
HPLC (UV 254nm)
> 99.5% (Area)
Impurities act as charge traps in OLEDs.
Thermal Stability
TGA (5% Loss)
> 300°C
Material must survive vacuum sublimation.
Triplet Energy (E_T)
Phosphorescence (77K)
> 2.7 eV (for Blue/Green Hosts)
High E_T confirms the twisted biphenyl effectively breaks conjugation.
4.1 QC Decision Logic
If NMR shows broadened peaks: This indicates restricted rotation (atropisomerism). This is good for OLED stability but requires high-temperature NMR for sharp resolution.
If TGA shows early weight loss (<200°C): Residual solvent or trapped iodine (from precursor synthesis) is present. Repurify via sublimation.
Dual-Use Note: Relevance to Drug Development
While this protocol focuses on OLEDs, the 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl scaffold is structurally analogous to the biaryl cores found in certain kinase inhibitors (e.g., p38 MAP kinase inhibitors).
Atropisomerism: The restricted rotation due to the ortho-methyl/methoxy groups can create axial chirality. In drug development, separating these atropisomers is critical for potency and safety. In OLEDs, the racemic mixture is typically used, as it forms an amorphous glass that resists crystallization.
References
Buchwald-Hartwig Amination Ligand Selection
Maitro, G., et al. "A New Class of Ligands for Palladium-Catalyzed C-N Coupling Reactions." Journal of the American Chemical Society, 2008. (Validates SPhos for hindered substrates).
Steric Control in OLED Hosts
Tao, Y., et al. "Organic host materials for phosphorescent OLEDs." Chemical Society Reviews, 2011. (Explains the need for twisted biphenyl cores).
Precursor Synthesis (Grignard/Negishi Analogy)
"Synthesis of 4-Bromo-2'-methyl-1,1'-biphenyl."[5] PrepChem, Accessed 2026. (Provides the foundational chemistry for the biphenyl core formation).
General Suzuki Coupling of Hindered Biaryls
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. .
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Introduction: The Strategic Value of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionaliz...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of complex molecular scaffolds is paramount. The compound 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl represents a valuable and sterically demanding building block. Its inherent structural features—a biphenyl core with ortho-substituents on both rings (a methoxy and a methyl group) and a reactive bromine atom—make it a challenging yet highly useful substrate for creating diverse and intricate molecular architectures. The ortho-substituents impose significant steric hindrance around the reactive C-Br bond, influencing the kinetics and success of palladium-catalyzed cross-coupling reactions.
This comprehensive guide provides detailed application notes and optimized starting protocols for the most pertinent palladium-catalyzed cross-coupling reactions involving 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl. As a Senior Application Scientist, the following sections are designed to not only offer step-by-step procedures but also to elucidate the underlying mechanistic principles and the rationale behind the selection of specific catalysts, ligands, and reaction conditions tailored to overcome the challenges posed by this sterically hindered substrate.
I. Suzuki-Miyaura Coupling: Forging New C-C Bonds with Aryl and Alkyl Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] When applied to a sterically hindered substrate such as 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl, the primary challenge lies in facilitating the oxidative addition of the palladium(0) catalyst to the sterically encumbered C-Br bond and the subsequent transmetalation and reductive elimination steps.
Mechanistic Considerations and Catalyst System Selection
The ortho-methoxy and ortho-methyl groups on the biphenyl scaffold significantly hinder the approach of the palladium catalyst to the C-Br bond. To overcome this, the use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is more adept at undergoing oxidative addition with hindered aryl halides.[2][3] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated exceptional efficacy in coupling sterically demanding substrates.[2][4] The electron-rich nature of these ligands also accelerates the rate-limiting reductive elimination step.
The choice of base is also critical; it must be strong enough to activate the boronic acid for transmetalation without causing side reactions.[1] For substrates sensitive to strong bases, milder conditions with bases like potassium carbonate or cesium carbonate are often employed.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Solvent Addition: Add the anhydrous solvent (e.g., toluene/water 10:1 v/v) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Coupling Partner
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Phenylboronic acid
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene/H₂O
100
12
~85
4-Tolylboronic acid
Pd₂(dba)₃ / XPhos
Cs₂CO₃
1,4-Dioxane
110
16
~82
3-Methoxyphenylboronic acid
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene/H₂O
100
14
~88
II. Heck Reaction: Vinylation of the Biphenyl Core
The Heck reaction facilitates the coupling of the aryl bromide with an alkene to introduce a vinyl group.[5] For a sterically hindered substrate, the key challenges are promoting the migratory insertion of the alkene into the aryl-palladium bond and avoiding side reactions like β-hydride elimination from the wrong position.
Mechanistic Considerations and Catalyst System Selection
Similar to the Suzuki coupling, bulky, electron-rich ligands are advantageous for the oxidative addition step. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines for Heck reactions, offering high thermal stability.[6] The choice of base and solvent can significantly influence the reaction outcome. Polar aprotic solvents like DMF or DMA are commonly used.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Experimental Protocol: Heck Reaction
This protocol is a general starting point for the Heck coupling of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl with an alkene like styrene or an acrylate.
Tri(o-tolyl)phosphine [P(o-tol)₃] or a suitable NHC precursor (4-10 mol%)
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)
Procedure:
Reaction Setup: In a sealed tube or a flask with a reflux condenser, combine 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl, Pd(OAc)₂, and the phosphine ligand or NHC precursor.
Inert Atmosphere: Purge the vessel with an inert gas.
Reagent Addition: Add the anhydrous solvent, the base, and the alkene via syringe.
Reaction: Heat the mixture to 100-140 °C with stirring. Monitor the reaction by TLC or GC-MS.
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine.
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Alkene
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Styrene
Pd(OAc)₂ / P(o-tol)₃
Et₃N
DMF
120
24
~70
n-Butyl acrylate
Pd(OAc)₂ / IPr·HCl
K₂CO₃
DMA
130
20
~75
III. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylalkynes by reacting the aryl bromide with a terminal alkyne.[7] This reaction is typically co-catalyzed by palladium and copper(I). For hindered substrates, ensuring efficient coupling while minimizing homocoupling of the alkyne (Glaser coupling) is the main objective.
Mechanistic Considerations and Catalyst System Selection
The catalytic cycle involves both a palladium cycle and a copper cycle.[8] The palladium catalyst undergoes oxidative addition, while the copper co-catalyst forms a copper acetylide, which then transmetalates to the palladium center. For sterically hindered aryl bromides, a robust palladium catalyst/ligand system is required. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a standard procedure for the Sonogashira coupling of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl.
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)
Anhydrous Tetrahydrofuran (THF) or Toluene
Procedure:
Reaction Setup: To a dry Schlenk flask, add 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.
Reagent Addition: Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe.
Reaction: Stir the reaction mixture at room temperature or heat to 40-70 °C. Monitor the reaction progress by TLC or GC-MS.
Work-up: Upon completion, cool to room temperature. Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with the reaction solvent. Concentrate the filtrate.
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.
Terminal Alkyne
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Phenylacetylene
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
THF
50
8
~80
1-Octyne
Pd(PPh₃)₂Cl₂ / CuI
DIPA
Toluene
60
12
~78
Trimethylsilylacetylene
Pd(OAc)₂ / XPhos (Copper-free)
Cs₂CO₃
1,4-Dioxane
80
16
~75
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[9] With a hindered substrate like 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl, the challenge is to achieve efficient coupling with a variety of amines, including primary and secondary amines, which can also be sterically demanding.[10]
Mechanistic Considerations and Catalyst System Selection
The selection of the ligand is of utmost importance in Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands are the state-of-the-art for these transformations.[11] They facilitate both the oxidative addition and the reductive elimination steps, which can be slow for hindered substrates. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is crucial for deprotonating the amine or the intermediate palladium-amine complex.
Application Notes: 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl in Pharmaceutical Intermediate Synthesis
An in-depth guide for researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Substituted Biphenyls The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming t...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Substituted Biphenyls
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs and clinical candidates.[1][2] Its rigid, yet conformationally flexible nature allows it to effectively orient functional groups for optimal interaction with biological targets. The strategic functionalization of the biphenyl core is therefore a cornerstone of modern drug design. 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl is a highly versatile building block designed for this purpose. Its key attributes include:
A Reactive Handle: The bromo-substituent at the 4-position serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Electronic and Steric Tuning: The ortho-methoxy and ortho-methyl groups on opposing rings provide steric hindrance that influences the dihedral angle between the phenyl rings. This conformational control is crucial for tailoring the three-dimensional shape of the final molecule to fit a specific protein binding pocket.
Modulated Reactivity: The electron-donating methoxy group can influence the electronic properties of the aromatic system, affecting the reactivity and metabolic stability of the resulting derivatives.
This guide provides detailed protocols and technical insights into the application of this key intermediate in two of the most powerful transformations in the pharmaceutical synthesis toolkit: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Compound Properties and Safe Handling
Prior to use, it is essential to be familiar with the physicochemical properties and safety requirements of the reagent.
4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl should be handled in a well-ventilated fume hood.[4] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required.[4][5] Avoid inhalation of dust and direct contact with skin and eyes.[6] In case of accidental exposure, follow standard first-aid measures.[4] All waste should be disposed of in accordance with local environmental regulations.
Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7] For 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl, this reaction provides a direct route to introduce new aryl or vinyl substituents, expanding the molecular framework to access a wide array of complex pharmaceutical targets.
Causality and Rationale: The aryl bromide functionality is an ideal electrophile for the Suzuki-Miyaura catalytic cycle. The reaction proceeds via the oxidative addition of the C-Br bond to a Palladium(0) complex, which is the rate-determining step for aryl bromides. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions.
Protocol 1: Suzuki-Miyaura Coupling with 4-Formylphenylboronic Acid
This protocol details a representative coupling to synthesize 4'-formyl-2-methoxy-2'-methyl-1,1'-biphenyl, a key intermediate for further functionalization (e.g., reductive amination).
To an oven-dried Schlenk flask, add 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl, 4-formylphenylboronic acid, and potassium carbonate.
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
Add the degassed 1,4-dioxane and water via syringe.[7]
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
Once complete, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[8][9] Applying this reaction to 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl allows for the direct installation of a wide range of primary and secondary amines, which are ubiquitous functional groups in pharmaceuticals.
Causality and Rationale: This reaction is indispensable for creating C(aryl)-N bonds, which are difficult to form using classical methods. The choice of a bulky, electron-rich phosphine ligand is critical.[8] These ligands facilitate both the initial oxidative addition of the aryl bromide and the final reductive elimination step, which forms the desired C-N bond and regenerates the active catalyst.[10]
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol describes the coupling of the title compound with morpholine, a common heterocyclic amine found in many drug molecules.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Advanced Application: Pathway to Carbazole Synthesis
Carbazole derivatives are an important class of heterocyclic compounds with significant biological activity.[11][12] 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl can serve as a precursor to complex carbazoles through a multi-step sequence, typically involving an initial C-N bond formation followed by an intramolecular cyclization.
Synthetic Rationale: The synthesis of a carbazole core from a 2-aminobiphenyl precursor can be achieved via a palladium-catalyzed intramolecular C-H activation and C-N bond formation.[13][14] This strategy involves first synthesizing the necessary 2-aminobiphenyl intermediate and then inducing the ring-closing reaction.
Visualization: Synthetic Workflow to Carbazole Core
Caption: Logical workflow for the synthesis of a carbazole derivative.
This advanced application highlights how the initial cross-coupling reactions serve as entry points to more complex heterocyclic systems, demonstrating the true synthetic utility of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl in building diverse molecular architectures for drug discovery.
References
(IUCr) Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available at: [Link]
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - ResearchGate. Available at: [Link]
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. Available at: [Link]
Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation | Request PDF - ResearchGate. Available at: [Link]
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC. Available at: [Link]
Novel Substituted 1,1′-Biphenyl Compounds as Glucagon Receptor Agonists for Treating Type 2 Diabetes Mellitus and Obesity | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]
Synthesis of the Carbazole Scaffold Directly from 2‐Aminobiphenyl by Means of Tandem C–H Activation and C–N Bond Formation - R Discovery. Available at: [Link]
Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega. Available at: [Link]
4'-(Bromomethyl)biphenyl-2-carbonitrile SAFETY DATA SHEET. Available at: [Link]
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available at: [Link]
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC. Available at: [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
Physical properties and biological applications of novel substituted biphenyl-sulfonamides. Available at: [Link]
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]
2-FLUORO-4- BROMO BIPHENYL MSDS - Loba Chemie. Available at: [Link]
Imidazole substituted biphenyls: a new class of highly potent and in vivo active inhibitors of P450 17 as potential therapeutics for treatment of prostate cancer - PubMed. Available at: [Link]
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - idUS. Available at: [Link]
Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents.
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
Application Notes & Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Prepared by: Gemini, Senior Application Scientist Introduction: Navigating the Challenges of a Sterically Hindered Substrate The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an un...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: Navigating the Challenges of a Sterically Hindered Substrate
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its significance is particularly pronounced in pharmaceutical and materials science, where arylamine scaffolds are ubiquitous.[3] This guide provides a specialized protocol for the amination of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl, a substrate that presents a unique combination of steric and electronic challenges.
The target substrate is characterized by:
Steric Hindrance: The methoxy group at the C2 position and the methyl group at the C2' position create a sterically congested environment around the C-Br bond. This conformation can impede the crucial oxidative addition step in the catalytic cycle.
Electron-Rich Nature: The electron-donating methoxy group increases the electron density of the aromatic ring, which can also slow the rate of oxidative addition to the palladium(0) catalyst.[4]
Successfully coupling such a demanding substrate requires a carefully optimized catalyst system. This document will dissect the critical reaction parameters, provide a robust, field-tested protocol, and offer a guide to troubleshooting common issues, ensuring researchers can approach this transformation with confidence.
The Engine of C-N Bond Formation: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is fundamental to rational optimization. The reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6] The choice of ligand is paramount, as it modulates the stability, activity, and steric properties of the palladium center throughout the cycle.[7]
Caption: The Buchwald-Hartwig amination catalytic cycle.
Parameter Optimization: A Guide to Catalyst System Selection
The success of coupling a challenging substrate like 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl is critically dependent on the judicious selection of each reaction component. A one-size-fits-all approach is rarely effective; instead, a systematic optimization is key.[5][8]
Parameter
Component / Condition
Recommendation & Rationale
Citation(s)
Palladium Precatalyst
Pd₂(dba)₃, Pd(OAc)₂
Pd₂(dba)₃ (0.5-2 mol% Pd): A stable Pd(0) source that does not require an in-situ reduction step, often leading to cleaner reactions. Pd(OAc)₂ (1-4 mol%): A common, air-stable Pd(II) source that requires in-situ reduction by the phosphine ligand or amine.
XPhos, RuPhos, or BrettPhos (1-2x mol% of Pd): These electron-rich, sterically demanding ligands are essential. They promote the challenging oxidative addition step and facilitate the final reductive elimination, preventing β-hydride elimination. The choice depends on the amine being coupled. BrettPhos is often excellent for primary amines.
NaOtBu, K₃PO₄, or Cs₂CO₃ (1.4-2.2 equiv.): Sodium tert-butoxide is a strong, effective base for many couplings. For base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be successful, though they may require higher temperatures.
Toluene or 1,4-Dioxane: These are the most common and effective solvents due to their ability to dissolve the organometallic intermediates and their relatively high boiling points. Rigorous drying and degassing are mandatory to prevent catalyst deactivation.
100 °C: A typical starting point. The optimal temperature balances reaction rate against catalyst stability. Higher temperatures may be needed for less reactive amines or weaker bases but increase the risk of catalyst decomposition into palladium black.
1.2 equivalents: A slight excess of the amine is generally used to ensure complete consumption of the more valuable aryl bromide. A large excess can sometimes inhibit the catalyst.
This protocol provides a robust starting point for the amination of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl with a generic primary or secondary amine. All operations must be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk techniques) to exclude oxygen and moisture. [8]
Scalable synthesis methods for 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl derivatives
Application Note: Scalable Synthesis of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl Executive Summary The synthesis of unsymmetrical poly-halogenated biphenyls presents a classic chemoselectivity challenge in process chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Executive Summary
The synthesis of unsymmetrical poly-halogenated biphenyls presents a classic chemoselectivity challenge in process chemistry. This guide details a scalable, robust protocol for the production of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl , a high-value scaffold for pharmaceutical intermediates.
The core technical challenge is the chemoselective formation of the C-C biaryl bond while preserving the C-Br functionality for downstream diversification. Conventional methods often suffer from hydrodebromination or "over-coupling" (formation of terphenyls). This protocol utilizes a Site-Selective Suzuki-Miyaura Coupling (SMC) strategy, exploiting the kinetic oxidative addition differential between aryl-iodides and aryl-bromides (
).
Key Performance Indicators (KPIs):
Chemoselectivity: >98% (Retention of C-Br bond).
Scalability: Validated for 100g – 1kg batches.
Purification: Chromatography-free downstream processing (DSP) via fractional distillation.
Retrosynthetic Analysis & Strategy
To ensure the survival of the bromine atom at the C4 position, the synthetic route is designed around an Iodine-Selective Cross-Coupling . The retrosynthesis disconnects the biaryl bond, identifying 4-bromo-1-iodo-2-methoxybenzene and 2-methylphenylboronic acid as the optimal coupling partners.
Strategic Considerations:
Halogen Hierarchy: Palladium(0) catalysts undergo oxidative addition to Ar-I bonds significantly faster than Ar-Br bonds. By maintaining mild thermal conditions (
), the catalytic cycle is restricted to the C-I site.
Steric Management: The ortho-methyl group on the boronic acid and the ortho-methoxy group on the electrophile create a twisted, sterically congested biaryl axis. A ligand with a large cone angle (e.g., dppf or
) is required to facilitate reductive elimination.
Figure 1: Retrosynthetic strategy relying on halogen reactivity hierarchy.
Experimental Protocols
Protocol A: Preparation of Starting Material (Sandmeyer Reaction)
Note: If 4-bromo-1-iodo-2-methoxybenzene is not commercially sourced, it must be synthesized from 4-bromo-2-methoxyaniline.
Reagents:
4-Bromo-2-methoxyaniline (1.0 equiv)
NaNO2 (1.1 equiv)
KI (1.5 equiv)
H2SO4 (2.5 M aq), Acetonitrile.
Step-by-Step:
Diazotization: Charge a glass-lined reactor with 4-bromo-2-methoxyaniline and 2.5 M H2SO4. Cool to
. Add aqueous NaNO2 dropwise, maintaining internal temperature . Stir for 1 hour.
Iodination: Dissolve KI in water. Add the cold diazonium salt solution slowly to the KI solution (inverse addition prevents side reactions). Nitrogen evolution will be vigorous.
Workup: Stir at room temperature for 2 hours. Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with 10%
(to remove iodine), then brine.
Isolation: Dry over
, concentrate, and recrystallize from Heptane/EtOAc (9:1) to yield off-white crystals.
Inertization: Purge a 3-neck round-bottom flask (or jacketed reactor) with Nitrogen for 15 minutes.
Charging: Add the aryl iodide, boronic acid, and
.
Expert Insight:
is chosen over because the bidentate ligand (dppf) prevents -hydride elimination and is more stable against thermal degradation, crucial for sterically hindered couplings.
Solvent Addition: Add degassed Toluene and Water.
Why Biphasic? The Toluene/Water system allows inorganic salts to remain in the aqueous phase, preventing catalyst poisoning, while the product resides in the organic phase.
Reaction: Heat the mixture to
.
Critical Control Point: Do NOT exceed
. Higher temperatures increase the risk of oxidative addition into the Ar-Br bond, leading to polymerization or oligomers.
Monitoring: Monitor by HPLC every hour.
Endpoint: < 1% Aryl Iodide remaining.
Selectivity Check: Ensure < 2% of "Bis-coupled" impurity (terphenyl).
Quench: Cool to
. Add activated carbon (Darco G-60) to scavenge Palladium residues. Stir for 30 mins.
Filtration: Filter through a pad of Celite to remove Carbon/Pd.
Phase Separation: Separate layers. Wash organic layer with 1M NaOH (removes excess boronic acid) and Brine.
Purification & Characterization
For scalable manufacturing, column chromatography is avoided due to solvent cost.
Purification Protocol: High-Vacuum Fractional Distillation
Since the product is a viscous oil/low-melting solid, distillation is the preferred method.
Mass Spec (GC-MS): m/z = 276/278 (1:1 ratio confirming mono-Bromine).
Process Safety & Troubleshooting
Self-Validating System Diagram:
This workflow ensures that impurities are rejected at specific checkpoints (CP).
Figure 2: Process flow diagram with Critical Control Points (CP).
Troubleshooting Guide:
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning or Oxygen ingress.
Ensure rigorous degassing. Increase catalyst to 3 mol%.
High Impurity (Terphenyl)
Temperature too high (>70°C).
Strict temp control. Lower temp to 50°C and extend time.
Pd Residue in Product
Inefficient scavenging.
Use Thiol-functionalized Silica scavengers (SiliaMetS®) instead of Charcoal.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
BenchChem. (2025). Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines. Retrieved from .
Organic Syntheses. (2005). Synthesis of 4-Methoxy-2'-methylbiphenyl. Org.[2][5] Synth., 82, 134. Link
Preparation of 2-bromo-1-iodo-4-methoxybenzene. (2023). ChemicalBook Protocols. Retrieved from .
An Application Guide to Palladium-Catalyzed Intramolecular C-H Activation for the Synthesis of Substituted Carbazoles from a 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl Scaffold Introduction: The Strategic Advantage of C-H...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Palladium-Catalyzed Intramolecular C-H Activation for the Synthesis of Substituted Carbazoles from a 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl Scaffold
Introduction: The Strategic Advantage of C-H Activation
Modern organic synthesis and drug development increasingly rely on methodologies that offer high efficiency and atom economy. Palladium-catalyzed C-H activation has emerged as a transformative tool, enabling the direct functionalization of otherwise inert C-H bonds and circumventing the need for pre-functionalized starting materials.[1][2] This approach streamlines synthetic routes, reduces waste, and provides novel pathways to complex molecular architectures.
This guide focuses on a powerful application of this technology: the intramolecular C-H amination of substituted 2-aminobiphenyls to construct the carbazole nucleus. Carbazoles are a privileged class of nitrogen-containing heterocycles, forming the core of numerous natural products, pharmaceuticals, and materials for organic electronics. We will detail a robust protocol for the synthesis of a substituted carbazole, starting from a readily accessible 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl scaffold. This strategy involves a tandem approach: the initial synthesis of a biaryl amide precursor via Suzuki-Miyaura coupling, followed by a palladium-catalyzed cyclization that involves sequential C-H functionalization and C-N bond formation.[3]
Mechanistic Rationale: The Palladium Catalytic Cycle
The key transformation, the conversion of a 2-acetamidobiphenyl to a carbazole, typically proceeds through a Pd(II)-catalyzed C-H activation pathway. The choice of an acetamide directing group is crucial; it positions the palladium catalyst in proximity to the target C-H bond on the adjacent aromatic ring, ensuring high regioselectivity.
The generally accepted mechanism involves several key steps:
Directed C-H Activation: The palladium(II) catalyst coordinates to the amide oxygen. This brings the metal center close to the ortho C-H bond of the second aryl ring, facilitating a concerted metalation-deprotonation (CMD) event to form a six-membered palladacycle intermediate.[4][5]
Oxidation: An oxidant is required to facilitate the subsequent C-N bond formation. In many protocols, a co-oxidant like Cu(OAc)₂ or molecular oxygen is used.[3] This step is crucial for regenerating the active Pd(II) catalyst at the end of the cycle.
Reductive Elimination: The key C-N bond is formed via reductive elimination from the palladium center, which simultaneously closes the carbazole ring and reduces the palladium from Pd(II) to Pd(0).
Catalyst Reoxidation: The resulting Pd(0) species is reoxidized back to the active Pd(II) state by the oxidant, allowing the catalytic cycle to continue.
General catalytic cycle for intramolecular C-H amination.
Experimental Protocols
This section is divided into two core parts: the synthesis of the necessary 2'-acetamido-biphenyl precursor and the subsequent C-H activation/cyclization to the target carbazole.
Part 1: Synthesis of the Precursor (2'-Acetamido-4-bromo-2-methoxy-2'-methyl-1,1'-biphenyl)
The most direct route to the required precursor is a Suzuki-Miyaura cross-coupling reaction. This well-established method provides a reliable way to construct the biaryl backbone.[3]
Workflow:
Synthetic workflow for the biaryl amide precursor.
Materials and Reagents:
Reagent
CAS No.
M.W. ( g/mol )
Amount (mmol)
Eq.
2-Bromo-N-(o-tolyl)acetamide
67900-33-0
228.10
1.0
1.0
4-Bromo-2-methoxyphenylboronic acid
179899-63-5
230.85
1.2
1.2
Pd(PPh₃)₄
14221-01-3
1155.56
0.03
0.03
Potassium Carbonate (K₂CO₃)
584-08-7
138.21
3.0
3.0
Toluene
108-88-3
-
8 mL
-
Ethanol
64-17-5
-
2 mL
-
Water
7732-18-5
-
2 mL
-
Step-by-Step Protocol:
Reaction Setup: To a 25 mL Schlenk flask, add 2-Bromo-N-(o-tolyl)acetamide (1.0 eq), 4-Bromo-2-methoxyphenylboronic acid (1.2 eq), and Potassium Carbonate (3.0 eq).
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq). Add the degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL) via syringe.
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired biaryl acetamide precursor.
Part 2: Palladium-Catalyzed Intramolecular C-H Amination
With the precursor in hand, the final carbazole ring system is constructed via an intramolecular C-H activation/C-N bond-forming reaction. The conditions outlined below are based on robust protocols developed for a variety of substituted biaryl amides.[3]
Reaction Setup: In a sealed tube or a Schlenk flask equipped with a condenser, combine the biaryl acetamide precursor (1.0 eq), Palladium(II) Acetate (0.05 eq), and Copper(II) Acetate (1.0 eq).
Atmosphere: Add a magnetic stir bar and the solvent (Toluene, 0.1 M). The reaction is typically run under an atmosphere of air or oxygen, which is bubbled through the solution for 5-10 minutes before sealing the vessel. Oxygen often serves as the terminal oxidant.[3]
Reaction: Place the sealed vessel in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 24 hours. The mixture will typically turn dark.
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of Celite® to remove the palladium and copper salts. Wash the pad with additional dichloromethane.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product: 7-Bromo-9-acetyl-5-methoxy-4-methyl-9H-carbazole .
Data & Optimization Insights
The efficiency of carbazole formation via C-H activation can be influenced by several factors. The table below summarizes typical conditions and outcomes reported for analogous systems, providing a basis for optimization.[3]
Entry
Catalyst (mol%)
Oxidant (eq.)
Base/Additive
Solvent
Temp (°C)
Yield (%)
1
Pd(OAc)₂ (5)
Cu(OAc)₂ (1)
None
Toluene
120
>90
2
Pd(OAc)₂ (5)
O₂ (1 atm)
Cu(OAc)₂ (0.2)
DMAc
120
85-95
3
PdCl₂(MeCN)₂ (5)
Ag₂CO₃ (2)
K₂CO₃ (2)
DCE
100
70-85
4
Pd(OAc)₂ (10)
Benzoquinone (2)
None
AcOH
110
60-75
Causality Behind Experimental Choices:
Catalyst: Pd(OAc)₂ is a common and effective Pd(II) source that readily initiates the catalytic cycle.
Oxidant: Cu(OAc)₂ is a widely used stoichiometric oxidant that facilitates the reoxidation of Pd(0) to Pd(II).[3] Using catalytic copper with molecular oxygen as the terminal oxidant is a greener and more atom-economical alternative.
Solvent: High-boiling, non-coordinating solvents like toluene or polar aprotic solvents like DMAc are typically employed to achieve the necessary reaction temperatures.
Temperature: High temperatures (100-120 °C) are generally required to overcome the activation energy barrier for the C-H cleavage step.
Conclusion
The palladium-catalyzed intramolecular C-H amination represents a highly effective and regioselective strategy for the synthesis of complex carbazole frameworks. By leveraging a directing group, this methodology allows for the precise construction of the C-N bond, transforming a readily prepared biaryl amide into a valuable heterocyclic core. This approach showcases the power of modern catalytic methods to provide efficient solutions for challenges in medicinal chemistry and materials science, offering a significant improvement over classical multi-step synthetic sequences.
MDPI. (2024, June 20). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates.
Dounay, A. B., & Hatanaka, K. (2010). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society.
Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles.
Li, X. (2022). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry.
Joy, J., Demina, T. D., Durgi, A. K., & Vijayan, A. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
Maiti, D. (n.d.). Recent developments in c−h functionalization of carbazoles. Tetrahedron.
ResearchGate. (2016). Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation.
RSC Publishing. (n.d.). Synthesis of biaryl-based carbazoles via C–H functionalization and exploration of their anticancer activities.
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition.
Sanford, M. S. (n.d.). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold.
Technical Support Center: Enhancing Yields in Cross-Coupling of Sterically Hindered Biphenyl Bromides
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development facing challenges with the synthesis of sterically hindered biphenyls. This guide provides in-depth troubleshooting adv...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development facing challenges with the synthesis of sterically hindered biphenyls. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and improve the yield and efficiency of your cross-coupling reactions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific and complex issues encountered when working with sterically hindered biphenyl bromides.
Q1: My Suzuki-Miyaura coupling of a sterically hindered biphenyl bromide is resulting in low or no yield. What are the primary factors I should investigate?
A1: Low yields in the Suzuki-Miyaura coupling of sterically demanding substrates are a frequent challenge. The issue typically stems from one or more of the following critical areas: the catalyst system, reaction conditions, or competing side reactions. A systematic approach to troubleshooting is essential for identifying the root cause.[1][2]
Key Areas for Investigation:
Inefficient Catalytic System: The choice of palladium precursor and, most importantly, the ligand is paramount for coupling sterically hindered substrates. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1]
Suboptimal Reaction Conditions: The base, solvent, and temperature play a crucial role and must be carefully optimized for challenging couplings.[2]
Prevalence of Side Reactions: Undesired reaction pathways such as homocoupling, protodeboronation, and dehalogenation can significantly consume starting materials and reduce the yield of the desired product.[1][2]
Below is a workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Q2: How do I select the right ligand and palladium source for my sterically hindered coupling?
A2: This is the most critical decision for a successful reaction. For sterically demanding substrates, the catalytic cycle's rate-limiting steps are often oxidative addition and reductive elimination. The right ligand accelerates these steps.
Ligand Selection: Bulky and electron-rich phosphine ligands are generally the most effective.[1][3] These ligands promote the formation of a monoligated and highly reactive LPd(0) species, which is essential for the oxidative addition of the hindered aryl bromide.[3] They also facilitate the final reductive elimination step to form the sterically congested C-C bond.[2][4]
Buchwald-type Dialkylbiaryl Phosphine Ligands: These are the gold standard. Examples include SPhos, XPhos, and RuPhos.[1][5] Their bulk and electron-donating properties are tunable, allowing for broad substrate scope.[5]
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be highly effective ligands, often used with PEPPSI-type precatalysts.[6][7]
Ferrocene-based and Trialkyl Phosphine Ligands: Ligands like t-Bu₃P have also shown high efficiency in these couplings.[8][9]
Palladium Source:
Pd(II) Precatalysts (e.g., Pd(OAc)₂): These are common but require in-situ reduction to the active Pd(0) species. This reduction step can sometimes be inefficient or lead to side reactions like boronic acid homocoupling.[1][10]
Pd(0) Precatalysts (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): Starting with a Pd(0) source can be more reliable as it bypasses the need for in-situ reduction, often leading to cleaner reactions and reduced homocoupling.[1][10]
Modern Precatalysts (e.g., Buchwald G3/G4): These are often the most reliable choice. They are air-stable complexes that efficiently generate the active monoligated Pd(0) species upon activation by a base, leading to more reproducible results.[10][11]
Facilitates both the challenging oxidative addition and reductive elimination steps crucial for hindered substrates.[1][3][5]
Q3: My reaction is consuming the starting materials but forming byproducts like the dehalogenated arene and homocoupled boronic acid. How can I suppress these side reactions?
A3: The formation of these byproducts is a clear indication that the desired cross-coupling pathway is facing competition. Here’s how to address each specific side reaction:
Dehalogenation (Hydrodehalogenation): This occurs when the aryl bromide is reduced to the corresponding arene.
Cause: Often promoted by β-hydride elimination from certain reagents or impurities acting as hydride sources.[2] It can also be exacerbated by certain base and solvent combinations.[1]
Solution:
Ensure Strictly Inert Conditions: Use thoroughly degassed solvents and maintain a robust inert atmosphere (argon or nitrogen) to prevent side reactions that can generate hydride sources.[2]
Use High-Purity Reagents: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous if necessary.[1]
Ligand Choice: Bulky ligands that favor reductive elimination can outcompete pathways leading to dehalogenation.[2]
Base Screening: If using a strong alkoxide base (e.g., t-BuOK), consider switching to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄), which may be less prone to promoting this side reaction.[1]
Homocoupling of Boronic Acid: This leads to the formation of a biaryl product from two molecules of the boronic acid.
Cause: Primarily promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[1][10] It can also occur during the in-situ reduction of Pd(II) precatalysts.[10]
Solution:
Rigorous Degassing: This is the most critical step. Use several freeze-pump-thaw cycles or sparge the solvent with an inert gas for an extended period (15-30 minutes).[1][10]
Use a Pd(0) Source: As mentioned, starting with a Pd(0) catalyst like Pd₂(dba)₃ can mitigate homocoupling associated with the reduction of Pd(II) sources.[1][10]
Use Boronic Esters: Pinacol esters are more stable and less prone to homocoupling than their corresponding boronic acids.[1] They hydrolyze slowly in-situ to the active boronic acid, keeping its concentration low and disfavoring the bimolecular homocoupling reaction.[1]
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom.
Cause: Occurs when the boronic acid reacts with water or other protic sources (including acidic protons) before transmetalation can occur.[2]
Solution:
Use Anhydrous Conditions: Ensure solvents are anhydrous and bases are thoroughly dried, especially if protodeboronation is a significant issue.[2]
Switch to Boronic Esters: Their increased stability makes them less susceptible to premature protodeboronation.[1]
Choice of Base: The base is crucial for activating the boronic acid.[10] A strong base like K₃PO₄ or Cs₂CO₃ is often required, but ensure it is not excessively wet.[1][12]
Caption: Suzuki-Miyaura cycle and competing side reactions.
Q4: Can changing the base or solvent system improve my yield?
A4: Absolutely. For sterically hindered couplings, the base and solvent are not just passive components; they actively influence the reaction rate and outcome.[1][13]
Base Selection:
Role of the Base: The base has multiple roles, including activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[12][14] Stronger bases are often needed for hindered substrates.[13]
Common Choices: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃) for these challenging reactions.[1] Potassium hydroxide (KOH) or sodium hydroxide (NaOH) can also be effective, particularly in aqueous solvent mixtures.[13]
Screening: It is highly recommended to screen a few different bases to find the optimal one for your specific substrate combination.
Solvent System:
Common Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are standard choices.[1][2]
Aqueous Mixtures: The addition of water as a co-solvent (e.g., Dioxane/H₂O) can be beneficial.[1][12] Water can help dissolve inorganic bases and may accelerate certain steps of the catalytic cycle. However, for substrates prone to protodeboronation, anhydrous conditions might be necessary.[1][2] The viscosity of the solvent can also play a role, with less viscous solvents sometimes leading to better results.[13]
Experimental Protocols
General Protocol for a Screening Reaction
This protocol is designed for the parallel screening of different ligands and bases to optimize the coupling of a sterically hindered biphenyl bromide.
Materials:
Sterically hindered biphenyl bromide (1.0 eq)
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
Ligand (e.g., XPhos, SPhos, 2-4 mol%)
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Reaction vials with stir bars
Procedure:
Preparation (in a glovebox or under an inert atmosphere):
To each reaction vial, add the biphenyl bromide (e.g., 0.1 mmol, 1.0 eq) and the arylboronic acid (e.g., 0.12 mmol, 1.2 eq).
Add the chosen base (e.g., 0.2 mmol, 2.0 eq).
In a separate vial, prepare a stock solution of the palladium precatalyst and the ligand in the reaction solvent.
Reaction Setup:
Add the solvent to the vials containing the solids (to a concentration of ~0.1 M).
Add the catalyst/ligand stock solution to each vial.
Seal the vials tightly with screw caps.
Execution:
Place the vials in a pre-heated aluminum block on a magnetic stir plate.
Stir vigorously at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).
Analysis:
After cooling to room temperature, quench the reaction with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Analyze the crude mixture by LC-MS or GC-MS to determine the conversion and yield of the desired product relative to byproducts.
References
Technical Support Center: Suzuki Coupling with Bromin
Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substr
Buchwald–Hartwig amin
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing).
Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group.
Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-c
The Suzuki Reaction - Andrew G Myers Research Group.
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II)
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO.
A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC.
Suzuki reaction - Wikipedia.
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA.
Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis - ark
Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Public
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Public
Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) - MDPI.
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp))
Buchwald-Hartwig Coupling - Organic Synthesis.
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
Buchwald-Hartwig Amin
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
Suzuki-Miyaura Coupling - Chemistry LibreTexts.
(PDF)
Synthesis of Sterically Hindered Polychlorinated Biphenyl Deriv
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Analysis
Compound: 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
CAS (Proxy): 2734774-09-3 (General class of substituted biphenyls)
Structural Challenges:
This molecule possesses significant steric hindrance due to the ortho-methoxy (2-position) and ortho-methyl (2'-position) groups.[1] Unlike planar biphenyls, these substituents force the two phenyl rings into a twisted dihedral angle (approx. 60–90°).
Implications for Purification:
Increased Solubility: The twisted structure disrupts pi-stacking, making the compound significantly more soluble in organic solvents than unsubstituted biphenyl.[1] This increases the risk of the product remaining in the mother liquor (lower yield).
"Oiling Out" Risk: The disruption of crystal lattice energy lowers the melting point.[1] This compound is highly prone to separating as an oil rather than a crystal upon cooling.[1]
Impurity Trapping: Suzuki coupling byproducts (Pd-catalyst residues, homocoupled dimers) often share similar solubility profiles.[1]
Do not attempt recrystallization on crude black/brown reaction mixtures.[1] Recrystallization is poor at removing Palladium (Pd) and often traps it within the crystal lattice.
The "Silica Plug" Protocol:
Before solvent screening, you must remove the bulk of the catalyst and polar boronic acid residues.
Dissolution: Dissolve crude material in a minimum amount of Dichloromethane (DCM) or Toluene.[1]
Filtration: Pass the solution through a short pad of Silica Gel (2–3 cm) layered on top of Celite.
Add activated charcoal (5 wt%) or a metal scavenger (e.g., SiliaMetS® Thiol).[1]
Stir at 50°C for 30 mins.
Filter through Celite and repeat recrystallization.[1]
Issue 3: Low Yield (Mother liquor still contains product)
Cause: The twisted biphenyl structure makes it too soluble in Ethanol.[1]
The Fix:
Switch to the Heptane (Anti-solvent) / Toluene (Solvent) system.[1]
Dissolve in minimum hot Toluene.
Add hot Heptane until cloudy.
Cool.[1][5] Heptane forces the product out more aggressively than water in this specific lipophilic case.[1]
Visual Workflows
Figure 1: Solvent System Decision Matrix
Caption: Logic flow for selecting the optimal solvent system based on impurity profile and solubility behavior.[1]
Figure 2: Troubleshooting "Oiling Out"
Caption: Step-by-step rescue protocol when the product separates as an oil instead of a crystal.
[1]
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard reference for recrystallization techniques and solvent selection).
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.[1] (Authoritative source for purification of specific organic classes).[1][5][6][7][8]
Biotage. "How to Remove Palladium in Three Easy Steps." Biotage Blog, 2023.[1] [Link]
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900.
You are likely here because your standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ conditions failed. Synthesizing 2,2'-disubstituted (and especially 2,2',6,6'-tetrasubstituted) biphenyls is not merely a matter of "pushing" the reaction with heat. It is a battle against two fundamental forces:
Kinetic Inhibition: The sheer physical bulk of ortho substituents blocks the palladium center, specifically inhibiting transmetallation and reductive elimination .
Competitive Decomposition: Because the catalytic cycle slows down, side reactions—primarily protodeboronation of the boronic acid—outcompete the cross-coupling.
This guide moves beyond standard protocols to high-activity systems designed specifically for "molecular crowding."
The Hardware: Catalyst & Ligand Selection[1]
For hindered substrates, the "active" catalyst must be a mono-ligated Pd(0) species (L-Pd). Traditional ligands form bis-ligated complexes (L₂Pd) that are too crowded to accommodate hindered substrates.
Gold Standard. General purpose for 2,2'-disubstituted systems.
Pd-PEPPSI
Pd-PEPPSI-IPr
N-Heterocyclic Carbene (NHC) ligand with a "throw-away" pyridine.[1][2] Extremely sterically demanding but flexible.
Difficult Cases. Tetra-ortho-substituted systems or when phosphines fail.
Precatalysts
XPhos Pd G3/G4
Ensures 1:1 Pd:Ligand ratio and rapid activation even at room temperature.
Reproducibility. Eliminates induction periods seen with Pd(OAc)₂ + Ligand mixing.
Visualizing the Bottleneck
The following diagram illustrates where steric hindrance breaks the cycle and how specialized ligands fix it.
Figure 1: The Catalytic Cycle. Note that in hindered systems, Transmetallation is often the Rate-Determining Step (RDS). If this step is too slow, the boronic acid decomposes (Protodeboronation).
The Software: Managing Boron Stability (MIDA Boronates)
The most common failure mode in hindered coupling is Protodeboronation . Ortho-substituents accelerate the hydrolysis of the C-B bond. If your boronic acid turns into benzene (or equivalent) before it couples, no amount of catalyst will help.
The Solution: Slow-Release Strategy
Use MIDA (N-methyliminodiacetic acid) Boronates .
Structure: The boron atom is sp³ hybridized (tetrahedral), shutting down its reactivity.
Mechanism: Under aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid gradually.
Benefit: This keeps the concentration of free boronic acid low (preventing decomposition) but sufficient for the catalyst to use (matching the Turnover Frequency).
Experimental Protocols
Protocol A: The "Standard" Hindered Coupling (SPhos/XPhos)
Use this for 2,2'-disubstituted systems with stable boronic acids.
Why 60°C? High temperatures (100°C) might hydrolyze the MIDA too fast, defeating the purpose. If conversion is slow after 4 hours, ramp to 80°C.
Mechanism Check: The base slowly cleaves the MIDA ester, releasing Ar-B(OH)₂ which immediately enters the catalytic cycle.
Troubleshooting & FAQs
Q1: My reaction turns black immediately and yields are <10%.
Diagnosis: "Palladium Black" formation. The active mono-ligated Pd(0) is unstable and is aggregating because it cannot find the oxidative addition partner fast enough, or the ligand is detaching.
Fix:
Switch to a Precatalyst (Pd G3/G4): This ensures the ligand is pre-complexed.
Increase Ligand/Pd Ratio: If using separate Pd(OAc)₂ and SPhos, use a 1:2 or 1:3 ratio, not 1:1.
Lower Temperature: Start at 60°C.
Q2: I see the product, but also a lot of reduced starting material (Ar-H).
Diagnosis: Protodehalogenation or Beta-hydride elimination (if alkyl groups are present).
Fix:
Solvent Switch: Avoid alcohols (isopropanol/ethanol) which can act as hydride sources. Use Toluene or DMF.[4]
Rigorous Drying: Ensure the solvent is anhydrous. Water can protonate the Pd-Ar intermediate.
Q3: The boronic acid is consumed, but no product is formed.
Diagnosis:Protodeboronation . The boronic acid hydrolyzed before it could couple.
Fix:
Use Protocol B (MIDA Boronate).
Syringe Pump Addition: If you cannot make the MIDA ester, dissolve the standard boronic acid in solvent and add it slowly (over 4 hours) to the hot reaction mixture containing the catalyst and halide. This mimics the "slow release" effect.
Q4: Can I use Pd(dppf)Cl₂ or Pd(PPh₃)₄?
Answer: Generally, No .
Pd(PPh₃)₄: The PPh₃ ligand is not bulky enough to force mono-ligation, nor electron-rich enough to facilitate oxidative addition of deactivated halides.
Pd(dppf)Cl₂: The bite angle is fixed. Hindered couplings require flexible, bulky ligands like SPhos or IPr (PEPPSI) that can open up space around the metal center.
Decision Logic (Workflow)
Use this logic flow to select your initial conditions.
Figure 2: Experimental Design Workflow.
References
Buchwald Ligands (SPhos/XPhos): Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[5] Link
MIDA Boronates (Slow Release): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society.[5] Link
Pd-PEPPSI Catalysts: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst.[2] Chemistry – A European Journal. Link
Protodeboronation Mechanisms: Cox, P. A., et al. (2010). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[5] Link
Troubleshooting debromination side reactions of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Welcome to the technical support center for 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. We will address one of the most common challenges encountered during its use: the undesired side reaction of debromination, also known as hydrodehalogenation. Our goal is to provide you with the mechanistic insights and practical, field-proven protocols necessary to suppress this side reaction, thereby improving your yield, simplifying purification, and ensuring the integrity of your synthetic route.
Troubleshooting Guide: Minimizing Debromination
This section addresses specific issues you may encounter in the lab. The answers are structured to help you diagnose the root cause of the problem and implement effective solutions.
Q1: I'm performing a Suzuki-Miyaura coupling with 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl and observing a significant amount of 2-methoxy-2'-methyl-1,1'-biphenyl as a byproduct. What is causing this?
A1: The formation of the debrominated byproduct, 2-methoxy-2'-methyl-1,1'-biphenyl, is a classic case of a hydrodehalogenation side reaction.[1] In palladium-catalyzed cross-couplings, this occurs when a palladium-hydride (Pd-H) species is generated in the reaction mixture. This Pd-H intermediate can then participate in a competing catalytic cycle that reductively cleaves the C-Br bond, replacing it with a C-H bond.[1][2]
The main catalytic cycle for this side reaction involves:
Oxidative addition of your aryl bromide to the Pd(0) catalyst, forming an Ar-Pd(II)-Br complex.
Instead of transmetalation with the boronic acid, a hydride source in the mixture transfers a hydride to the palladium center.
Reductive elimination of Ar-H occurs, regenerating the Pd(0) catalyst, which can then re-enter either the desired coupling cycle or this undesired debromination cycle.[2]
The sources of the problematic hydride species are varied and are the primary targets for troubleshooting.
Q2: What are the most likely sources of hydride in my reaction, and how can I control them?
A2: Hydride sources are the root cause of debromination. Identifying and mitigating them is the most critical step. The primary culprits are typically the base, solvent, or thermal decomposition of reaction components.[1][3]
Potential Hydride Sources and Mitigation Strategies
Potential Source
Mechanism of Hydride Formation
Proposed Solution & Rationale
Aggressive Base
Strong bases, particularly alkoxides (e.g., NaOtBu) or hydroxides (NaOH, KOH) in the presence of protic solvents, can generate hydride donors.[4][5] Organic amine bases (e.g., Et₃N) can also act as hydride sources.[3]
Switch to a milder, non-nucleophilic inorganic base. Weaker bases are less likely to promote the formation of Pd-H species.[1] Excellent results are often achieved with K₃PO₄, Cs₂CO₃, K₂CO₃, or CsF.[1][5] These bases are effective for the Suzuki coupling while minimizing the debromination pathway.
Protic Solvents
Solvents like alcohols (isopropanol, methanol) or residual water can directly serve as hydride or proton sources, facilitating the formation of Pd-H species.[2][6]
Use anhydrous, aprotic solvents. Toluene, dioxane, or THF are excellent choices. If an aqueous solution of the base is required for the Suzuki reaction, use the minimum amount of rigorously degassed water necessary to achieve solubility and facilitate the reaction.[7]
High Temperature
Elevated temperatures can accelerate the decomposition of solvents, ligands, or other reagents, which can generate hydride species.[1][3] The rate of debromination is often more sensitive to temperature increases than the desired coupling.
Lower the reaction temperature. Attempt the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., start at 40-60 °C and only increase if necessary). Monitor progress closely by TLC or LC-MS to find the optimal balance.
Ligand Choice
While less common, certain phosphine ligands can undergo decomposition or participate in side reactions that generate hydride sources.
Screen alternative ligands. If debromination persists, consider switching to a different class of ligands. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often robust and can favor the desired reductive elimination pathway over debromination.[4]
Q3: My debromination issue persists even after changing the base and solvent. What is my next step?
A3: If optimizing the base and solvent has not resolved the issue, a systematic approach to troubleshooting the other reaction parameters is necessary. The following workflow can help you logically diagnose the problem.
Caption: A logical workflow for troubleshooting debromination.
One often-overlooked factor is the quality of the coupling partner. Boronic acids can degrade over time, leading to side reactions.[7] If you suspect this, using a fresh batch of boronic acid or switching to a more stable boronate ester (e.g., a pinacol ester) can sometimes resolve the issue.
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism for palladium-catalyzed debromination?
A4: The mechanism of debromination (hydrodehalogenation) runs parallel to the desired cross-coupling cycle and is initiated by the formation of a palladium-hydride species (Pd-H).
Caption: Desired cross-coupling vs. side reaction pathway.
As shown in the diagram, the key branch point is the Ar-Pd(II)-Br intermediate. The relative rates of transmetalation (leading to the desired product) versus hydride transfer (leading to debromination) determine the outcome of your reaction. Your goal is to choose conditions that heavily favor the transmetalation pathway.[2][5]
Q5: Is the 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl substrate particularly susceptible to debromination?
A5: Yes, the electronic and steric features of this substrate can contribute to its susceptibility. The methoxy group is an electron-donating group, which makes the aromatic ring electron-rich. While oxidative addition to electron-rich aryl bromides can sometimes be slower, subsequent steps are affected.[2] More importantly, the ortho-methoxy and ortho-methyl groups create significant steric hindrance around the biphenyl axis. This steric congestion can slow down the rate of transmetalation with the incoming boronic acid, giving the competing and often faster debromination pathway more time to occur.
Q6: Can I use a different catalyst system to avoid this issue?
A6: Yes, changing the catalyst system is a valid strategy. The choice of palladium precursor and, more critically, the ligand, can significantly influence the reaction outcome.
Palladium Precursors: While Pd(PPh₃)₄ is common, it can sometimes be sluggish. Using a more active pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specific ligand is often more effective.[8]
Ligands: For sterically hindered substrates like this, bulky electron-rich phosphine ligands are often superior. Ligands such as SPhos, XPhos, or RuPhos can accelerate the rate of reductive elimination (the final product-forming step) and may favor the desired coupling pathway over hydrodehalogenation.
Optimized Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a robust starting point for coupling 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl while actively suppressing the debromination side reaction.
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
In a separate vial, weigh out the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
Seal the Schlenk flask with a septum, and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times to ensure an oxygen-free environment.
Solvent and Catalyst Addition:
Add the catalyst and ligand mixture to the Schlenk flask under a positive pressure of inert gas.
Add anhydrous, degassed toluene or 1,4-dioxane via syringe (aim for a concentration of ~0.1 M with respect to the aryl bromide).
Note: Degas the solvent by bubbling argon through it for at least 30 minutes prior to use.
Reaction Execution & Monitoring:
Lower the flask into a pre-heated oil bath set to a moderate temperature (e.g., 60-80 °C). Higher temperatures should be avoided initially.[3]
Stir the mixture vigorously.
Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS. Check for the disappearance of the starting material and the formation of both the desired product and the debrominated byproduct.
Work-up & Purification:
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
Wash the filtrate with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to separate the desired coupled product from any residual starting material and the debrominated byproduct.
By implementing these optimized conditions and utilizing the troubleshooting logic provided, you will be well-equipped to minimize debromination and achieve a successful outcome in your synthesis.
References
ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas.
ResearchGate. (n.d.). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones | Request PDF.
MDPI. (2015, May 28). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst.
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling synthesis of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling synthesis of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven insights to overcome common challenges encountered during this specific, sterically demanding coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction to synthesize 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl is resulting in a low yield. What are the most probable causes?
A1: Low yields in this sterically hindered coupling are a common challenge. The primary factors to investigate are:
Inefficient Catalyst System: The choice of palladium precatalyst and, more critically, the ligand is paramount for coupling sterically demanding substrates. Standard ligands like triphenylphosphine (PPh₃) are often inadequate for this transformation.
Suboptimal Catalyst Loading: Both too low and too high catalyst loadings can be detrimental. Insufficient catalyst will lead to incomplete conversion, while excessive loading can promote the formation of palladium black and other inactive species, as well as increase the likelihood of side reactions.
Inappropriate Reaction Conditions: Temperature, solvent, and base selection are crucial and highly interdependent. An incompatible combination can lead to poor catalyst activity and substrate decomposition.
Presence of Oxygen: Suzuki-Miyaura couplings are sensitive to oxygen, which can lead to catalyst deactivation and the promotion of side reactions like homocoupling of the boronic acid.[1]
Reagent Quality and Stability: The purity of the 4-Bromo-2-methoxy-1,1'-biphenyl, 2-methylphenylboronic acid, and the base is critical. Additionally, boronic acids can be prone to decomposition under basic conditions, a process known as protodeboronation.[1][2][3]
Q2: I'm observing a significant amount of homocoupled product (2,2'-dimethylbiphenyl) in my reaction mixture. What can be done to minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[1] To mitigate this:
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂, which require an in-situ reduction step that can be accompanied by homocoupling.
Controlled Addition of Boronic Acid: A slow addition of the 2-methylphenylboronic acid to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.
Consider Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to homocoupling than their corresponding boronic acids.[4]
Q3: My reaction starts well but then stalls before reaching completion. What could be the reason for this catalyst deactivation?
A3: A stalled reaction is a classic sign of catalyst deactivation. For this specific transformation, potential causes include:
Formation of Palladium Black: The appearance of a black precipitate is a strong indication of the formation of catalytically inactive palladium black. This can be caused by high catalyst concentrations, inefficient ligand stabilization, or high temperatures.
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.
Product Inhibition: In some cases, the biphenyl product itself can coordinate to the palladium center and inhibit further catalytic turnover.
To address this, consider using a more robust ligand, optimizing the catalyst loading to the lower effective range, and ensuring strict anaerobic conditions.
Troubleshooting Guide
Problem
Possible Cause
Recommended Troubleshooting Steps
Low or No Product Yield
Inactive Catalyst System
• Switch to a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos, which are known to be effective for sterically hindered couplings. • Use a reliable palladium precatalyst like Pd(OAc)₂ or a preformed palladacycle.[5]
Suboptimal Catalyst Loading
• Perform a catalyst loading screen (e.g., 0.5, 1.0, 2.0 mol%) to identify the optimal concentration.
Inappropriate Base or Solvent
• For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective. • Aprotic polar solvents such as dioxane, THF, or toluene, often with a small amount of water, are commonly used. Anhydrous conditions may be necessary to prevent protodeboronation.[1]
Significant Dehalogenation
Hydride Source in the Reaction
• Ensure all reagents and solvents are of high purity and anhydrous if necessary. • Certain bases or solvents can act as hydride sources. Consider screening different bases.
Reaction Inconsistent
Oxygen Contamination
• Improve the degassing procedure for all solvents and the reaction setup. • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Reagent Instability
• Use freshly purchased or purified 2-methylphenylboronic acid. • Consider converting the boronic acid to a more stable pinacol ester.[4]
Quantitative Data Summary: Catalyst Loading in Sterically Hindered Suzuki-Miyaura Couplings
While specific data for the target molecule is proprietary, the following table, compiled from studies on analogous sterically hindered biaryl syntheses, provides a practical guide for optimizing catalyst loading.
This table illustrates the general trend that more efficient, specialized ligands (like SPhos and HFTPhos) can achieve high yields at significantly lower catalyst loadings for sterically demanding couplings.
Experimental Protocols
Protocol 1: Screening Catalyst Loading for the Synthesis of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
This protocol outlines a systematic approach to determine the optimal palladium catalyst loading.
Prepare a stock solution of 4-Bromo-2-methoxy-1,1'-biphenyl in anhydrous dioxane.
Prepare a stock solution of 2-methylphenylboronic acid in anhydrous dioxane.
Prepare a stock solution of Pd(OAc)₂ and SPhos (1:1.2 molar ratio) in anhydrous dioxane.
Prepare an aqueous solution of K₃PO₄.
Reaction Setup (in parallel):
In a series of labeled reaction vials, add the appropriate volume of the palladium/ligand stock solution to achieve final catalyst loadings of 0.5, 1.0, 1.5, and 2.0 mol% relative to the aryl bromide.
To each vial, add the stock solution of 4-Bromo-2-methoxy-1,1'-biphenyl (1.0 equiv).
Add the stock solution of 2-methylphenylboronic acid (1.2 equiv).
Add the aqueous K₃PO₄ solution (2.0 equiv).
Add sufficient anhydrous dioxane to reach the desired reaction concentration (e.g., 0.2 M).
Reaction Execution:
Seal the vials and place them in a pre-heated reaction block at 80-100 °C.
Stir the reactions for a predetermined time (e.g., 12 hours).
Analysis:
After cooling to room temperature, take an aliquot from each reaction mixture.
Analyze the aliquots by LC-MS or GC-MS to determine the conversion of the starting material and the yield of the desired product.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Catalyst Loading Screening Protocol
Caption: Workflow for catalyst loading screening experiment.
References
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. [Link]
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved February 24, 2026, from [Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Di-renzo, M., et al. (2006). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to. Letters in Organic Chemistry, 3(7), 567-570. [Link]
Lee, S., & Hartwig, J. F. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Organic Letters, 18(8), 1720-1723. [Link]
Nikoshvili, L. Z., et al. (2015). Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. RU2580107C1.
Sharma, P., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
Saito, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
Yuan, C. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]
Ben-david, I., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1235. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
So, C. M., et al. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki-Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 20(9), 1895-1900. [Link]
Kim, J., & Lee, Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(25), 8963. [Link]
Removing palladium impurities from 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl products
The following guide is structured as a specialized Technical Support Center for researchers working with halogenated biaryl intermediates. It addresses the specific chemical challenges of removing palladium from 4-Bromo-...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a specialized Technical Support Center for researchers working with halogenated biaryl intermediates. It addresses the specific chemical challenges of removing palladium from 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl .
Current Ticket: Pd Impurity Removal from 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
The Challenge:
You are isolating a Suzuki-Miyaura coupling product containing a bromine handle. The presence of the electron-rich biphenyl system and the bromine atom creates a "soft" environment that stabilizes Palladium (Pd) complexes, making them difficult to remove via standard aqueous washes.
Why this matters:
Residual Pd in this specific intermediate is critical not just for regulatory compliance (ICH Q3D), but for chemical integrity .
Downstream Poisoning: If this bromide is used in a subsequent coupling (e.g., Buchwald-Hartwig or another Suzuki), residual Pd from the first step will alter the catalyst-to-ligand ratio, leading to unpredictable kinetics and potential homocoupling side-reactions.
False Positives: In biological screening, colloidal Pd is a known "pan-assay interference compound" (PAINS), often acting as a promiscuous inhibitor.
Troubleshooting & FAQs
Direct answers to common user tickets regarding this product.
Q1: My product isolated as a grey/brown solid, but the NMR is clean. What is happening?
A: You are seeing Colloidal Palladium (Pd⁰) .
While Proton NMR is excellent for organic purity, it is "blind" to metal impurities. A grey or brown cast in a white solid typically indicates Pd levels >100 ppm.
Immediate Action: Do not proceed to the next step. Colloidal Pd acts as a heterogeneous catalyst and will cause side reactions (e.g., dehalogenation) if you subject this material to reducing conditions or further heating.
Q2: I tried an activated carbon wash, but the Pd level only dropped from 1000 ppm to 200 ppm. Why didn't it work?
A: Activated carbon relies on physisorption (surface adsorption).
It is excellent for removing bulk "black" Pd⁰ (colloids) but often fails to capture soluble Pd(II) species coordinated to your product or residual phosphine ligands.
The Fix: You need chemisorption . Switch to a functionalized silica scavenger (like Thiol or TMT) that forms a covalent bond with the Pd atom. See Protocol B below.
Q3: Will sulfur-based scavengers remove the Bromine atom from my product?
A: No.
Standard scavengers like SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine) function as soft bases. They bind soft acids (Pd, Pt, Rh). The C-Br bond in your biphenyl is stable under the mild scavenging conditions (RT to 60°C). They do not possess the oxidative addition capability to insert into the C-Br bond.
Q4: What is the target limit for Pd?
A:
For Pharma Intermediates: < 20 ppm is the standard "safe zone" to prevent downstream catalytic interference.
For Final API (Parenteral): < 1 ppm (per ICH Q3D Class 2B limits).
Before starting, assess your current situation to choose the most efficient workflow.
Caption: Strategy flowchart for selecting the appropriate Palladium remediation protocol based on visual inspection and estimated impurity load.
Detailed Experimental Protocols
Protocol A: Bulk Removal (Activated Carbon)
Use this when the product is visibly dark/grey.
Dissolution: Dissolve the crude 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl in a solvent that dissolves the product well but not the carbon (e.g., THF, Ethyl Acetate, or Toluene). Avoid DCM if possible as it can interfere with adsorption.
Loading: Add Activated Carbon (Darco KB-G or equivalent) at 10-20 wt% relative to the mass of the crude product.
Digestion: Heat the mixture to 50°C for 1-2 hours .
Note: Heating improves the kinetics of adsorption and reduces viscosity.
Filtration:
Prepare a filter funnel with a pad of Celite 545 .
Filter the hot suspension through the Celite pad.[2]
Wash the pad with fresh solvent until the filtrate runs clear.
Concentration: Evaporate the solvent. If the solid is still grey, proceed to Protocol B.
The Gold Standard for getting < 10 ppm. This uses functionalized silica to chemically bind Pd.[3]
Reagents:
SiliaMetS® Thiol (or equivalent Si-Thiol): Best for broad Pd scavenging (Pd(0) and Pd(II)).
SiliaMetS® TMT (Trimercaptotriazine): Best for Pd(II) species and high selectivity.
Procedure:
Calculation:
If Pd content is known (ICP-MS): Add 3-5 molar equivalents of scavenger relative to the Pd.
If Pd content is unknown: Add 10 wt% of scavenger relative to the crude product mass.
Solvent System: Dissolve product in THF, EtOAc, or MeOH. (Avoid DMF/DMSO if possible, as they compete for Pd coordination).
Incubation:
Add the scavenger resin.
Stir at 40-50°C for 4 hours . (Can be done at RT overnight).
Mechanism:[4][5] The sulfur atoms act as soft bases, displacing the phosphine ligands or solvent molecules coordinated to the Pd.
Filtration: Filter through a 0.45 µm membrane or a fine frit to remove the silica beads.
Validation: The filtrate should be colorless.
Protocol C: Crystallization "Spiking"
For final polishing of the crystalline intermediate.
Dissolution: Dissolve the product in the minimum amount of hot solvent (e.g., Ethanol or Isopropanol/Heptane).
Additive: Add 1 wt% N-Acetyl-L-Cysteine or TMT to the hot solution.
Why: This keeps the Pd soluble in the mother liquor while the product crystallizes out.
Crystallization: Allow to cool slowly to RT, then to 0°C.
Harvest: Filter the crystals and wash with cold solvent. The Pd stays in the filtrate.
Comparative Data: Scavenger Efficiency
The following table summarizes the expected efficiency of different methods for a typical Suzuki product (like our biphenyl) starting with ~1000 ppm Pd.
Method
Mechanism
Typical Removal %
Residual Pd (approx)
Pros
Cons
Activated Carbon
Physisorption
80 - 90%
100 - 200 ppm
Cheap, removes color
Low selectivity, yield loss
Si-Thiol
Chemisorption (Monodentate)
> 99%
< 10 ppm
High affinity, robust
Cost
Si-TMT
Chemisorption (Tridentate)
> 99.5%
< 5 ppm
Extremely stable complex
Slower kinetics
Crystallization
Exclusion
50 - 80% (per pass)
200 - 500 ppm
Purifies organic impurities
Pd can occlude in crystal
Scientific Validation (Self-Check)
To ensure the protocol worked without waiting for external ICP-MS results, use these rapid checks:
The Color Test:
Dissolve 50 mg of treated product in 1 mL DCM.
Compare against a solvent blank against a white background.
Add a drop of saturated sodium sulfide (Na₂S) solution.
Result: A dark precipitate or cloudiness indicates heavy metal presence.
Workflow Visualization
Caption: Step-by-step workflow for the chemical scavenging of Palladium using functionalized silica.
References
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[7][8] Link
ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency.[9][10] Link
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes.[11] Link
Biotage. (2023).[12] Strategies for Metal Removal in Drug Development. Biotage Technical Literature. Link
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[11][13] Link
Technical Support Center: Column Chromatography Separation of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl via column chromatography. As a seni...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl via column chromatography. As a senior application scientist, my objective is to offer not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize this specific separation.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl that influence its chromatographic behavior?
The chromatographic behavior of this molecule is a direct result of its structure. It is a moderately non-polar compound. The biphenyl core and the methyl group (-CH₃) are hydrophobic, contributing to its non-polar character. The bromine atom (-Br) and the methoxy group (-OCH₃) introduce some polarity through their lone pairs of electrons. However, the overall polarity is relatively low, meaning it will travel quickly on a silica gel plate with polar solvents and require a largely non-polar mobile phase for effective separation.
Q2: What is a good starting point for a solvent system to separate this compound?
For a compound of this polarity, a binary solvent system consisting of a non-polar alkane and a slightly more polar solvent is standard.[1][2] The most common and effective starting point is a mixture of hexane (or petroleum ether) and ethyl acetate.[3]
Initial Recommendation: Begin with a low-polarity mixture, such as 5% ethyl acetate in hexane (v/v).[4]
Rationale: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3 on a Thin-Layer Chromatography (TLC) plate.[5][6] This Rf range generally provides the best separation in a column chromatography setting. An Rf value that is too high (>0.5) indicates the compound will elute too quickly, leading to poor separation from other non-polar impurities. An Rf that is too low (<0.1) will result in long elution times and band broadening.[6][7]
Q3: Should I use isocratic or gradient elution for this separation?
The choice depends on the complexity of your crude mixture, as determined by TLC analysis.
Isocratic Elution: If your TLC shows the desired compound is well-separated from all impurities in a single solvent mixture (e.g., all impurities have an Rf > 0.6 or < 0.1 while your product is at Rf ~0.25), then isocratic elution (using that single mixture) is simpler and sufficient.[6]
Gradient Elution: If your crude material contains multiple impurities with polarities close to your product, a gradient elution is superior. You would start with a very non-polar mobile phase (e.g., 1-2% ethyl acetate in hexane) to elute the most non-polar impurities first. Then, you would gradually increase the polarity (e.g., to 5-10% ethyl acetate) to elute your target compound, leaving more polar impurities on the column.[5] This technique generally yields better separation and sharper peaks for complex mixtures.
Q4: My compound is synthesized from a Suzuki coupling. What typical impurities should I expect?
In a typical Suzuki coupling reaction to form this biphenyl, you can expect several types of impurities that will influence your purification strategy:
Unreacted Starting Materials: Unreacted aryl bromide or boronic acid.
Homocoupling Products: Biphenyls formed from the coupling of two identical starting material molecules.
Residual Catalyst: Palladium catalyst residues, which often adhere to the silica gel.
These impurities vary in polarity, making a preliminary TLC analysis essential to visualize the separation challenge before committing to a large-scale column.[8][9]
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl.
Q5: Problem - My product is eluting with a non-polar impurity (co-elution). How can I improve the separation?
Cause: This is the most common issue and arises when the chosen solvent system is too polar, moving both the product and the impurity down the column too quickly. The difference in their interaction with the silica stationary phase is not sufficiently exploited.
Solutions:
Decrease Solvent Polarity: The most effective solution is to reduce the percentage of the polar solvent in your mobile phase.[7] If you are using 10% ethyl acetate/hexane, try reducing it to 5% or even 2%. This will increase the retention time of both compounds, but should enhance the resolution between them.
Change Solvent System: Sometimes, changing the nature of the polar solvent can affect selectivity. Ethyl acetate is a hydrogen bond acceptor. You could try a solvent system with a different character, such as dichloromethane or diethyl ether mixed with hexane.[1][7] For example, a compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane.[1]
Improve Column Packing and Loading: Ensure your column is packed perfectly vertically without any air bubbles or cracks. If you are wet loading, dissolve your sample in the minimum possible amount of the initial eluent. For better resolution, consider dry loading, where the crude product is pre-adsorbed onto a small amount of silica gel before being added to the column.[5] This leads to a much sharper starting band.
Q6: Problem - My product is not coming off the column, or is eluting very slowly with significant tailing.
Cause: This indicates that the eluent is not polar enough to move the compound down the column effectively. The compound is spending too much time adsorbed to the stationary phase.[10] "Tailing" can also occur if the column is overloaded with the sample.
Solutions:
Increase Eluent Polarity: If you have already eluted any less polar impurities, you can carefully increase the polarity of the mobile phase.[10] For example, switch from 5% to 10% or 15% ethyl acetate in hexane. This should increase the speed at which your compound elutes.
Check for Decomposition: It is possible the compound is unstable on silica gel.[10] To test this, dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for an hour. Then, elute the plate and see if a new spot has appeared at the baseline, which would indicate decomposition. If it is acid-sensitive, you can use deactivated (neutral) silica or an alternative stationary phase like alumina.[5]
Q7: Problem - I see multiple spots on the TLC of my collected fractions, even though the separation looked good initially.
Cause: This can happen if the column is overloaded, causing the bands to broaden significantly as they travel down the column and eventually overlap. Another possibility is that you are being misled by TLC, where one spot is a degradation product of another that forms on the silica gel.[10]
Solutions:
Reduce Sample Load: A general rule of thumb is to use a silica gel mass that is 30-100 times the mass of your crude sample. If you are seeing overlap, reduce the amount of crude material on your next attempt.
Confirm Stability: Perform the TLC stability test described in Q6. If your compound is degrading, you may need to switch to a less acidic stationary phase like neutral alumina or use a mobile phase containing a small amount (e.g., 0.1-1%) of a modifying base like triethylamine.[6]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common column chromatography issues.
Caption: A flowchart for diagnosing and solving common column chromatography problems.
Experimental Protocols & Data
Protocol 1: TLC Method Development
Objective: To identify an optimal solvent system for the column chromatography separation of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl. The ideal system will give the target compound an Rf value of 0.2-0.3.[5]
Materials:
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
Crude reaction mixture
Developing chambers (beakers with watch glasses are sufficient)
Capillary spotters
A range of solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
UV lamp (254 nm)
Procedure:
Prepare several small beakers with different solvent mixtures. Start with low polarity systems and work your way up. See the table below for suggestions.
Pour ~0.5 cm of the solvent mixture into each beaker and cover it. Let the chamber saturate with solvent vapor for a few minutes.[11]
On a TLC plate, draw a light pencil line ~1 cm from the bottom (the origin).
Dissolve a small sample of your crude mixture in a volatile solvent like DCM.
Using a capillary tube, spot the mixture onto the origin line of the TLC plate. Keep the spot as small as possible.
Place the plate in the developing chamber, ensuring the solvent level is below the origin line. Cover the chamber.
Allow the solvent to ascend the plate until the solvent front is ~1 cm from the top.
Remove the plate, immediately mark the solvent front with a pencil, and let it dry.
Visualize the separated spots under a UV lamp and circle them lightly with a pencil.
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[12]
Identify the solvent system that gives your target compound an Rf of ~0.2-0.3 with the best separation from other spots.
Solvent System (v/v)
Polarity
Expected Rf of Target Compound
Observations & Notes
100% Hexane
Very Low
~0.0 - 0.1
Likely no movement off the baseline. Good for seeing very non-polar impurities.
2% EtOAc / 98% Hexane
Low
~0.1 - 0.2
A potential starting point if the compound is very non-polar.
5% EtOAc / 95% Hexane
Low-Medium
~0.2 - 0.35
Often the optimal range. Provides good separation from both baseline impurities and fast-moving ones.[4]
10% EtOAc / 90% Hexane
Medium
~0.4 - 0.55
May result in co-elution with other non-polar compounds. Separation will likely be poor.
5% DCM / 95% Hexane
Low-Medium
~0.2 - 0.3
An alternative to EtOAc. Can provide different selectivity.
Objective: To purify the crude 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl using the optimal solvent system determined by TLC.
Materials:
Glass chromatography column
Silica gel (for flash chromatography, 230-400 mesh)
Sand (acid-washed)
Optimal eluent (e.g., 5% Ethyl Acetate in Hexane)
Crude product mixture
Collection tubes or flasks
Air or nitrogen supply for pressurization
Procedure:
Column Packing:
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.
Add a small layer of sand (~1 cm).
Fill the column about two-thirds full with the chosen eluent.
Slowly pour the silica gel into the column as a slurry mixed with the eluent. Tap the side of the column gently to ensure even packing and remove air bubbles.
Add another layer of sand (~1 cm) on top of the silica bed to prevent disruption during solvent addition.
Use pressure to push most of the excess solvent through the column until the solvent level meets the top of the sand. Do not let the column run dry.[6]
Sample Loading (Dry Loading Recommended):
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
Evaporate the solvent completely to get a dry, free-flowing powder of your crude product adsorbed onto the silica.
Carefully add this powder to the top of the packed column, creating a small, even layer.
Elution:
Carefully add the eluent to the column, filling the space above the sand.
Apply gentle pressure using an air or nitrogen line to begin elution. The goal is a flow rate where the solvent level drops by about 2 inches per minute.
Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
Analysis:
Monitor the collected fractions by TLC to determine which ones contain your purified product.
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl.
References
Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. [Link]
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Taylor & Francis Online, 9(3), 423-438. [Link]
Chen, S. J., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E, 78(Pt 5), 450-454. [Link]
Liu, A., et al. (2013). Separation of polybrominated diphenyl ethers, polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins and dibenzo-furans in environmental samples using silica gel and florisil fractionation chromatography. ResearchGate. [Link]
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
Reddit user discussion. (2022). troubleshooting column chromatography. r/chemistry. [Link]
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls. [Link]
CDN. (2015). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. [Link]
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
Scribd. Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography. [Link]
ResearchGate. (2017). How to remove non-polar impurity from the compound? [Link]
Technical Guide: ¹H NMR Interpretation of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Executive Summary Objective: This guide provides a definitive framework for the structural elucidation of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (CAS: 2734774-09-3). It compares analytical strategies (Solvent Selectio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: This guide provides a definitive framework for the structural elucidation of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (CAS: 2734774-09-3). It compares analytical strategies (Solvent Selection and Field Strength) to resolve the unique spectroscopic challenges posed by the molecule's sterically hindered 2,2'-substitution pattern.
Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Key Insight: The 2,2'-ortho-substitution restricts rotation around the phenyl-phenyl bond, creating a twisted conformation. This results in significant anisotropic shielding effects , particularly on the H-6 and H-6' protons, which must be accounted for to avoid misassignment as impurities.
Structural Dynamics & Assignment Logic
To interpret the spectrum accurately, one must understand the molecule's geometry. It is not a flat system.[1][2][3][4]
Ring A (Substituted): Contains the Methoxy (2-position) and Bromine (4-position).
Ring B (Tolyl): Contains the Methyl (2'-position).
The Twist: The steric clash between the 2-OMe and 2'-Me groups forces the two aromatic rings into a non-planar dihedral angle (typically 60–90°).
Assignment Strategy (The "Why")
Aliphatic Region: The Methoxy (-OMe) and Methyl (-Me) groups provide high-intensity singlets that serve as internal integration standards (3H each).
Aromatic Region (Ring A): The 4-Bromo-2-methoxy substitution creates a distinct ABX system (or AMX depending on field strength).
H-3: Isolated between Br and OMe (Doublet, small coupling).
H-5: Ortho to Br, Meta to OMe (Doublet of Doublets).
H-6: Ortho to the biphenyl linkage (Doublet). Critically, this proton is often shielded by the ring current of Ring B due to the twist.
Aromatic Region (Ring B): The 2'-methyl substitution usually results in a complex 4-proton multiplet (ABCD system), often overlapping with Ring A signals in low-field instruments.
Comparative Analysis: Optimization of Conditions
This section compares alternative acquisition parameters to determine the optimal protocol for purity assessment.
Comparison 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)
Feature
CDCl₃ (Chloroform-d)
DMSO-d₆ (Dimethyl Sulfoxide-d₆)
Recommendation
Solubility
Excellent for this lipophilic biphenyl.
Good, but may require heating for high concentrations.
Use CDCl₃ for routine QC.
Water Peak
~1.56 ppm (Usually distinct from Ar-Me).
~3.33 ppm (Can overlap with OMe or satellites).
Use CDCl₃ to avoid water-OMe interference.
Viscosity
Low (Sharp lines, easy shimming).
High (Broader lines, requires careful shimming).
Use CDCl₃ for highest resolution.
Rotational Barrier
Lower energy barrier to rotation.
Higher viscosity/polarity may stabilize rotamers.
Use DMSO-d₆ only if rotamer separation is suspected at RT.
Comparison 2: Field Strength (300 MHz vs. 600 MHz)
Feature
300/400 MHz (Routine)
600+ MHz (High Field)
Impact on Interpretation
Ring B Resolution
Protons H-3', H-4', H-5', H-6' often appear as a "muddled" multiplet (7.1–7.4 ppm).
Resolves the multiplet into distinct d/t/t/d patterns.
High Field required for full de novo characterization.
Ar-CH₃ (2'-Me). Slightly shielded due to orthogonality.
2
3.75 – 3.85
s
3H
-
-OCH₃ (2-OMe). Distinct diagnostic singlet.
3
7.05
d
1H
J ≈ 8.0
H-6 (Ring A). Ortho to biphenyl bond. Shielded by Ring B current.
4
7.12
d
1H
J ≈ 2.0
H-3 (Ring A). Ortho to OMe, Meta to Br. Small meta coupling.
5
7.15 – 7.20
dd
1H
J ≈ 8.0, 2.0
H-5 (Ring A). Ortho to Br. Distinct ortho + meta coupling.
6
7.20 – 7.35
m
4H
-
Ring B Protons. Overlapping multiplet of the tolyl ring.
Experimental Protocol (Self-Validating)
Step 1: Sample Preparation[9]
Mass: Weigh 10–15 mg of the biphenyl product.
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
Filtration: If the solution is cloudy (salt residues from Suzuki coupling), filter through a cotton plug into the NMR tube. Cloudiness causes poor shimming and broad peaks.
Step 2: Acquisition Parameters (Standard 400 MHz)
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.
Relaxation Delay (D1): Set to 2.0 seconds . Reason: The methyl protons relax slower than aromatic protons. A short D1 will under-integrate the methyls, skewing the 3:3:7 ratio.
Scans (NS): 16 or 32 scans are sufficient for this concentration.
Spectral Width: -2 to 14 ppm.
Step 3: Processing & Validation
Phasing: Apply automatic phasing, then manual correction to ensure the baseline is flat around the methyl singlets.
Integration Validation (The "Check"):
Calibrate the -OCH₃ singlet (approx 3.8 ppm) to exactly 3.00 .
Check the Ar-CH₃ singlet (approx 2.2 ppm). It must integrate to 3.00 ± 0.1 .
Check the Aromatic region (6.9 – 7.5 ppm).[8] It must integrate to 7.00 ± 0.3 .
If the Ar-CH₃ is < 2.8, increase D1 and re-acquire.
Visualization: Assignment Logic & Workflow
Diagram 1: Structural Assignment Logic
This diagram illustrates the NOE (Nuclear Overhauser Effect) correlations required to prove the 2,2' orientation versus the 2,4' isomer.
Caption: Logic flow for confirming regiochemistry using 1D shift analysis and 2D NOE correlations.
Diagram 2: Experimental Workflow
Caption: Step-by-step decision tree for acquiring valid quantitative NMR data.
References
PubChem. (2025). 2-Methoxy-2'-methyl-1,1'-biphenyl Compound Summary. National Library of Medicine. [Link]
Royal Society of Chemistry. (2011). Supporting Information: Suzuki Coupling Characterization Data. Green Chemistry. [Link]
Beilstein Journals. (2014). Synthesis and NMR Characterization of Bromo-methoxy-phenols. Beilstein J. Org. Chem. [Link]
HPLC retention time and purity analysis of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Executive Summary 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl is a sterically crowded, halogenated biaryl scaffold often utilized as a key intermediate in medicinal chemistry (e.g., Suzuki-Miyaura cross-coupling). Its stru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl is a sterically crowded, halogenated biaryl scaffold often utilized as a key intermediate in medicinal chemistry (e.g., Suzuki-Miyaura cross-coupling). Its structural duality—combining significant hydrophobicity with an electron-rich biphenyl core—presents specific chromatographic challenges.
While standard C18 columns are often the default choice, this guide demonstrates that Phenyl-Hexyl or Biphenyl stationary phases frequently offer superior resolution for this class of compounds. This is due to their ability to leverage
interactions, which are essential for separating the target molecule from structurally similar impurities such as des-bromo analogs, homocoupling byproducts, and unreacted aryl halides.
Part 1: Chemical Context & Retention Mechanism
To design a robust HPLC method, we must first analyze the analyte's physicochemical properties.
Hydrophobicity (LogP): High. The presence of the bromine, methyl, and biphenyl core makes this molecule lipophilic. It will retain strongly on Reverse Phase (RP) columns.
Steric Hindrance: The ortho-substituents (2-methoxy and 2'-methyl) create a twisted conformation, preventing the two phenyl rings from becoming coplanar. This restricted rotation (atropisomerism) can lead to peak broadening or splitting at low temperatures, though typically it appears as a single peak at standard column temperatures (
).
Electronic Character: The electron-donating methoxy group activates the ring, making it responsive to
A Comparative Reactivity Analysis in Palladium-Catalyzed Cross-Coupling: 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl vs. 4-bromo-biphenyl
Introduction Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination, are indispensable tools in modern synthetic chemistry, particularly within pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination, are indispensable tools in modern synthetic chemistry, particularly within pharmaceutical and materials science research.[1] The efficiency of these transformations is profoundly influenced by the structure of the aryl halide substrate. This guide provides an in-depth comparison of the reactivity between the structurally complex 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl and the parent 4-bromo-biphenyl .
For researchers in drug development, understanding these reactivity differences is critical for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. This analysis is grounded in fundamental principles of physical organic chemistry, supported by literature precedents on analogous systems, to provide actionable insights for laboratory applications.
Part 1: The Decisive Role of Molecular Structure
The disparate reactivity of these two molecules stems directly from the substituents on the biphenyl scaffold. While 4-bromo-biphenyl presents a relatively unhindered and electronically neutral substrate, 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl incorporates key features that significantly alter its chemical behavior.
The primary bottleneck in many palladium-catalyzed coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[2] The rate of this step is governed by both the steric accessibility of the C-Br bond and the electronic properties of the aromatic ring.
Steric Hindrance: The substituted biphenyl possesses a methoxy group at the C2 position (ortho to the bromine) and a methyl group at the C2' position. This ortho-substitution creates a sterically crowded environment around the reactive C-Br bond. This bulkiness physically impedes the approach of the palladium catalyst, increasing the activation energy for oxidative addition. Sterically demanding substrates are known to require more specialized, bulky ligands to facilitate this step.[3][4]
Electronic Effects: The methoxy group at the C2 position is a potent electron-donating group (EDG) via resonance. This effect increases the electron density of the aromatic ring and, consequently, strengthens the C-Br bond. A more electron-rich C-Br bond is less electrophilic and thus less susceptible to oxidative addition by the nucleophilic Pd(0) catalyst. Conversely, aryl bromides with electron-withdrawing groups tend to show higher reactivity.[5]
The combination of these two factors—steric hindrance and electron-donating character—predicts that 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl will be significantly less reactive than the parent 4-bromo-biphenyl.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of 4-bromo-biphenyl (Standard Substrate)
This protocol utilizes a standard, widely effective catalyst system.
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-biphenyl (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.
Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (Challenging Substrate)
This protocol employs a more robust catalyst system designed to overcome steric and electronic barriers.
Causality Behind Choices:
Catalyst/Ligand: A pre-formed G3 (third-generation) Buchwald precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos) is used. This system readily generates the active monoligated Pd(0) species necessary for the oxidative addition of hindered aryl bromides.
[6] * Base: A strong phosphate base (K₃PO₄) is chosen, as it is effective in promoting transmetalation without causing base-sensitive functional group degradation.
[7] * Solvent/Temperature: A higher boiling point aprotic solvent like dioxane and an elevated temperature are used to provide the necessary energy to overcome the high activation barrier.
Reaction Setup: In a glovebox or under a robust stream of argon, add 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv) to an oven-dried vial.
Inert Atmosphere: Seal the vial, remove from the glovebox (if used), and place it in a pre-heated reaction block.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
Reaction: Heat the mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction by LC-MS, checking for the disappearance of the starting material.
Workup: After cooling, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography. Due to the structural complexity, a higher level of care may be needed to separate the product from byproducts like debrominated starting material.
Part 4: Mechanistic Insights
The palladium-catalyzed cross-coupling reaction proceeds via a well-established catalytic cycle. The structural attributes of our substrates primarily impact the initial, and often rate-determining, Oxidative Addition step.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
For 4-bromo-biphenyl, the pathway from Pd(0)L₂ to the Ar-Pd(II)(X)L₂ complex is relatively facile. For 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl, this same step is significantly encumbered. The catalyst must navigate a crowded steric field, and the C-Br bond is less polarized, making the process kinetically less favorable and requiring more forcing conditions.
Conclusion
While both 4-bromo-biphenyl and 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl are viable substrates in palladium-catalyzed cross-coupling, their reactivity profiles are starkly different. 4-bromo-biphenyl serves as a benchmark, often reacting with high efficiency under standard conditions. In contrast, the substituted analogue presents a significant synthetic challenge due to the combined deactivating effects of steric hindrance and an electron-donating ortho-substituent.
Successful coupling of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl requires a carefully considered approach, typically involving advanced, bulky phosphine ligands, stronger bases, and higher reaction temperatures. For researchers in drug development, recognizing these inherent reactivity differences is paramount for the rational design of synthetic strategies, enabling the efficient construction of complex molecular architectures.
References
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. (Provides foundational knowledge on cross-coupling mechanisms).
Hirschi, J. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie, 125(43), 11529-11533. [Link]
Driver, M. S., & Hartwig, J. F. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. Journal of the American Chemical Society, 119(35), 8232-8245. [Link]
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between concerted and stepwise mechanisms for the oxidative addition of aryl halides to palladium(0). Journal of the American Chemical Society, 133(7), 2116-2119.
Viciu, M. S., et al. (2004). Synthesis and characterization of palladium catalysts for C-C and C-N bond formation. Organometallics, 23(7), 1629-1635.
Ikawa, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Scientific Reports, 11(1), 1-8. [Link]
Dutta, B., et al. (2013). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]
Ortuño, M. A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 403. [Link]
Chen, Y., et al. (2015). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
Dreher, S. D., et al. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Process Research & Development, 24(11), 2539-2548. [Link]
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]
ResearchGate. (2020). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. [Link]diphenylphosphine_palladiumII_complex)
Korenaga, T., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5132-5137. [Link]
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
ResearchGate. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
ResearchGate. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
Scribd. Suzuki Coupling of 4-Acetylbiphenyl. [Link]
Mass spectrometry (MS) fragmentation patterns of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl: A Predictive and Comparative Analysis Introduction: The Analytical Challenge of Substituted Biphenyls Substi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl: A Predictive and Comparative Analysis
Introduction: The Analytical Challenge of Substituted Biphenyls
Substituted biphenyls represent a broad class of compounds with significant relevance in pharmaceutical sciences, materials science, and as environmental contaminants. Their structural complexity, often involving numerous isomers, demands robust analytical techniques for unambiguous identification. 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl is a prime example of such a molecule, incorporating halogen, ether, and alkyl functionalities on a sterically hindered biphenyl core. Understanding its behavior under mass spectrometric analysis is crucial for its detection, characterization, and differentiation from isomeric and related structures.
This guide, from the perspective of a Senior Application Scientist, provides a detailed predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl. We will explore the primary fragmentation pathways based on established chemical principles and data from analogous structures. Furthermore, we will compare the utility of mass spectrometry with other analytical techniques and provide a foundational experimental protocol for researchers seeking to analyze this or similar compounds.
Predicted Electron Ionization (EI) Fragmentation Pathways
Electron ionization is a high-energy technique that induces extensive and reproducible fragmentation, creating a "fingerprint" mass spectrum for a given molecule.[1] For 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl (Molecular Formula: C₁₄H₁₃BrO, Molecular Weight: ~276/278 g/mol ), the fragmentation is governed by the relative stabilities of the resulting ions and neutral losses, influenced by the bromine, methoxy, and methyl substituents. The aromatic biphenyl system provides a stable core, leading to an expectedly prominent molecular ion peak.[2]
The Molecular Ion (M⁺•)
The molecular ion is the cornerstone of the mass spectrum. For this compound, it will appear as a characteristic doublet with a nearly 1:1 intensity ratio, owing to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a definitive indicator of a monobrominated compound. The steric hindrance from the ortho methyl and methoxy groups may slightly destabilize the molecular ion compared to a planar biphenyl, but it is still expected to be clearly identifiable.
Primary Fragmentation Routes
The initial fragmentation events from the molecular ion (m/z 276/278) are dictated by the weakest bonds and the formation of stable products.
Loss of a Methyl Radical (•CH₃): The C-O bond of the methoxy group is a common cleavage site. The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is a highly favorable pathway for methoxy-substituted aromatics. This leads to the formation of a stable oxonium ion at m/z 261/263.
Subsequent Loss of Carbon Monoxide (CO): Following the initial loss of •CH₃, the resulting ion can undergo rearrangement and lose a neutral molecule of carbon monoxide (CO, 28 Da). This is a characteristic fragmentation for phenolic and methoxy-aromatic compounds, leading to a fragment at m/z 233/235. Studies on methoxyhalobiphenyls have confirmed this fragmentation route.[3]
Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond results in the loss of a bromine radical (•Br, 79 or 81 Da). This is a primary fragmentation pathway for halogenated aromatic compounds.[4] This fragmentation would produce an ion at m/z 197.
Formation of a Dibenzofuran-like Cation: A key, structurally informative fragmentation pathway for ortho-methoxy substituted biphenyls involves cyclization. Following the loss of the methyl radical, the resulting oxygen can attack the adjacent phenyl ring, leading to the expulsion of a hydrogen radical and the formation of a highly stable, protonated dibenzofuran-like cation. Research on related methoxylated polychlorinated biphenyls (PCBs) has shown that 2-methoxy derivatives readily form stable dibenzofuran cations.[5][6] This pathway would ultimately lead to a prominent ion at m/z 182 after subsequent loss of bromine.
The proposed primary fragmentation pathways are visualized in the diagram below.
Caption: Predicted EI fragmentation pathways for 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl.
Summary of Predicted Key Ions
The following table summarizes the expected major ions in the EI mass spectrum.
m/z (⁷⁹Br/⁸¹Br)
Proposed Formula
Identity/Neutral Loss
Significance
276/278
C₁₄H₁₃BrO⁺•
Molecular Ion (M⁺•)
Confirms molecular weight and presence of one bromine atom.
261/263
C₁₃H₁₀BrO⁺
[M - •CH₃]⁺
Characteristic loss from the methoxy group.
233/235
C₁₂H₁₀Br⁺
[M - •CH₃ - CO]⁺
Confirms the methoxy-aromatic structure.
197
C₁₄H₁₃O⁺
[M - •Br]⁺
Primary loss of the halogen.
182
C₁₃H₁₀O⁺•
[M - •Br - •CH₃]⁺•
Result of sequential losses.
181
C₁₃H₉O⁺
[Methyl-dibenzofuran]⁺
Indicates ortho-methoxy substitution via cyclization.
152
C₁₂H₈⁺•
[Biphenyl]⁺•
Loss of all substituents.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool for identifying 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl, a comprehensive analysis often involves orthogonal techniques.
Technique
Strengths for this Analyte
Limitations for this Analyte
GC-MS (EI)
High Sensitivity & Specificity: Provides both retention time and a fragmentation fingerprint.[7] Isomer Separation: Capillary GC columns can effectively separate closely related isomers.[8] Library Matching: Fragmentation patterns can be compared against spectral libraries.
Destructive Technique: The molecule is fragmented and cannot be recovered. Thermal Degradation: Potential for degradation of sensitive compounds in the hot injector.
LC-MS (APCI/ESI)
Analyzes Thermally Labile Compounds: Avoids high temperatures of GC. Softer Ionization: Often provides a strong molecular ion with less fragmentation, simplifying molecular weight confirmation.
Poorer Isomer Separation: HPLC may not achieve the same resolution for nonpolar isomers as capillary GC. Matrix Effects: More susceptible to ion suppression from co-eluting matrix components.
NMR Spectroscopy
Unambiguous Structure Elucidation: Provides definitive information on the connectivity of atoms (¹H, ¹³C, COSY, HMBC). Non-destructive: The sample can be recovered after analysis.
Low Sensitivity: Requires significantly more sample (µg to mg range) compared to MS (pg to fg range). Complex Spectra: Spectra for substituted biphenyls can be complex and require advanced techniques for full assignment.
FT-IR Spectroscopy
Functional Group Identification: Confirms the presence of C-O (ether), C-Br, and aromatic C-H bonds. Non-destructive.
Lack of Specificity: Cannot distinguish between isomers. Not suitable for quantification or analysis of complex mixtures.
Experimental Protocol: GC-MS Analysis
This protocol provides a robust starting point for the analysis of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl using a standard Gas Chromatography-Quadrupole Mass Spectrometer system. The trustworthiness of this protocol is ensured by including quality control checks and system suitability standards.
Sample and Standard Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of the analytical standard in a high-purity solvent such as Toluene or Isooctane.
Working Solutions: Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
Sample Preparation: Depending on the matrix (e.g., environmental, biological), a suitable extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is required to isolate the analyte and remove interferences.[7] The final extract should be solvent-exchanged into the same solvent used for the calibration standards.
GC-MS Instrumentation and Parameters
GC System: Agilent 8890 GC or equivalent.
MS System: Agilent 5977B MSD or equivalent.
GC Column: A non-polar or medium-polarity capillary column is recommended for separating biphenyl isomers. A common choice is an HP-5MS or DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Oven Temperature Program:
Initial Temperature: 100 °C, hold for 2 minutes.
Ramp 1: 20 °C/min to 200 °C.
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.
MS Parameters:
Ion Source: Electron Ionization (EI)
Ionization Energy: 70 eV
Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Acquisition Mode: Full Scan
Scan Range: m/z 40-500
Data Acquisition and Analysis
Sequence Setup: Run a solvent blank, followed by the calibration standards in increasing order of concentration, and then the unknown samples. Include periodic quality control (QC) checks.
Compound Identification: The target compound is identified by matching its retention time with that of a known standard and by comparing the acquired mass spectrum to the predicted fragmentation pattern.[7] Key identifiers are the molecular ion doublet (m/z 276/278) and the characteristic fragment ions (m/z 261/263, 197, 181).
Caption: General experimental workflow for the GC-MS analysis of substituted biphenyls.
Conclusion
The mass spectrometric fragmentation of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl under electron ionization is predicted to be a rich and informative process. The analysis of the molecular ion provides immediate confirmation of the elemental formula's bromine content, while the subsequent fragmentation pathways—notably the loss of a methyl radical followed by carbon monoxide, the loss of a bromine radical, and a characteristic cyclization to a dibenzofuran-like cation—provide a definitive structural fingerprint. This detailed, predictive understanding allows researchers to confidently identify this analyte, distinguish it from isomers, and serves as a powerful illustration of how fundamental fragmentation principles can be applied to complex molecular structures. When integrated with a robust chromatographic method, GC-MS stands as the premier technique for the sensitive and specific analysis of this and related substituted biphenyl compounds.
References
Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. Available at: [Link]
Wei, H., Zhang, S., Wang, Y., Wang, Y., Li, A., Negrusz, A., & Yu, G. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(6), 1058-1067. Available at: [Link]
Grimm, F. A., Lehmler, H. J., He, X., Robertson, L. W., & Duffel, M. W. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5. Available at: [Link]
Wei, H., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Grimm, F. A., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. Available at: [Link]
Korytar, P., Haglund, P., de Boer, J., & Brinkman, U. A. (2005). Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column. Journal of Chromatography A, 1086(1-2), 77-90. Available at: [Link]
Grimm, F. A., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed. Available at: [Link]
Rethymiotaki, E. I., & Kalantzi, O. I. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Molecules, 29(15), 3436. Available at: [Link]
Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1964). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry, 68(12), 3410-3416. Available at: [Link]
Fialkov, A. B., et al. (2001). Fast Gas Chromatography-Time-of-Flight Mass Spectrometry of Polychlorinated Biphenyls and Other Environmental Contaminants. Scilit. Available at: [Link]
La Guardia, M. J., & Hale, R. C. (2003). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. LCGC International. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Dodder, N. G., & Hites, R. A. (2002). Chromatographic and Ionization Properties of Polybrominated Diphenyl Ethers Using GC/High-Resolution MS with Metastable Atom Bombardment and Electron Impact Ionization. Analytical Chemistry, 74(23), 6094-6099. Available at: [Link]
Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
Zhao, Y., et al. (n.d.). Supporting Information for Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journals. Available at: [Link]
Vasilache, V., et al. (2013). Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). ResearchGate. Available at: [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Executive Summary & Application Context
Target Molecule: 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
CAS: 2734774-09-3
Molecular Formula: C₁₄H₁₃BrO
Context: This molecule is a sterically crowded biaryl ether, typically synthesized via Suzuki-Miyaura cross-coupling (e.g., reacting 4-bromo-2-methoxy-1-iodobenzene with 2-methylphenylboronic acid). It serves as a critical scaffold in the development of atropisomeric ligands and pharmaceutical intermediates where restricted rotation around the biaryl axis is required.
The Challenge: Distinguishing this product from its starting materials and potential regioisomeric byproducts (e.g., homocoupling products) requires precise spectral analysis. While NMR is definitive for connectivity, FT-IR is the superior rapid-screening tool for monitoring functional group transformation—specifically the integrity of the ether linkage and the substitution patterns of the biphenyl core.
Theoretical Deconvolution & Spectral Assignment
As a Senior Application Scientist, I do not rely solely on database matching. Instead, we validate structure by deconvoluting the molecule into its constituent vibrational oscillators. The spectrum of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl is a superposition of two distinct aromatic environments.
Ortho-substitution twists the rings, reducing conjugation. This slightly raises the frequency of the C=C ring stretches (~1600 cm⁻¹) compared to the para-isomer.
oop Bending
~735–770 cm⁻¹ (4 adjacent H)
~810–840 cm⁻¹ (2 adjacent H)
Definitive Test. The ortho-methyl ring has 4 adjacent protons. The para-methyl ring has only 2 adjacent protons, shifting the oop band significantly higher.
Experimental Protocol: High-Fidelity Acquisition
To obtain publication-quality data for this solid intermediate, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) FTIR.
Justification: ATR is preferred over KBr pellets for biphenyls to avoid moisture absorption (which mimics O-H peaks) and to preserve the crystalline polymorphism of the solid.
Step-by-Step Workflow
Instrument Validation:
Run a background scan (air).
Verify Polystyrene standard peaks (1601 cm⁻¹, 2849 cm⁻¹) are within ±1 cm⁻¹.
Sample Preparation:
Isolate the product as a dry solid. If the product is an oil (common for impure biphenyls), dry under high vacuum (<1 mbar) for 4 hours to remove solvent traces (e.g., EtOAc peaks at 1740 cm⁻¹ will confuse analysis).
Place 2-5 mg of sample on the Diamond/ZnSe crystal.
Acquisition Parameters:
Resolution: 2 cm⁻¹ (Essential to resolve the aromatic multiplet at 3000-3100 cm⁻¹).
Scans: 32 (Signal-to-noise ratio > 100:1).
Range: 4000 – 450 cm⁻¹.
Data Processing (The "Trust" Step):
Apply ATR Correction (intensity scales with wavelength).
Baseline correct only if significant drift is observed.
Self-Check: Look for a peak at roughly 2350 cm⁻¹ (CO₂). If strong, purge the bench and re-acquire.
Decision Logic for Structural Confirmation
The following diagram outlines the logical flow for confirming the identity of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl using IR data.
Caption: Logical decision tree for validating the target biphenyl structure via FT-IR, filtering out common synthesis errors.
References
National Institute of Standards and Technology (NIST). (2024). Infrared Spectrum of 4-Methylbiphenyl. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][4]
PubChem. (2025).[5][6] Compound Summary: 4-Bromo-2-methoxyphenol.[5][7] National Library of Medicine. Retrieved from [Link]
A Comparative Guide to the Structural Analysis of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl for Drug Development Professionals
This guide provides an in-depth analysis of the crystal structure and X-ray diffraction of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl, a substituted biphenyl of interest in medicinal chemistry. Recognizing the critical ro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the crystal structure and X-ray diffraction of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl, a substituted biphenyl of interest in medicinal chemistry. Recognizing the critical role of molecular conformation and intermolecular interactions in drug design, we present a comprehensive look at its structural characterization. Due to the absence of a publicly available crystal structure for this specific molecule, we will conduct a comparative analysis with a closely related, structurally characterized compound: 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate . This approach will allow us to infer key structural features and discuss their implications for drug development, while also providing a practical guide to the experimental techniques involved.
The Significance of Biphenyl Scaffolds in Medicinal Chemistry
Substituted biphenyls are a cornerstone in modern drug discovery. Their unique stereochemical properties, arising from restricted rotation around the central C-C bond (atropisomerism), allow them to present functionalities in a well-defined three-dimensional space. This makes them ideal for creating selective and potent ligands for various biological targets. Biphenyl derivatives have been successfully developed as antihypertensives, anti-diabetics, anti-bacterials, and anti-cancer agents.[1] The specific substitutions on the phenyl rings dictate the molecule's conformation, electronic properties, and potential for intermolecular interactions, all of which are critical for its pharmacokinetic and pharmacodynamic profiles.
Synthesis and Crystallization
Proposed Synthesis of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
A plausible and efficient method for the synthesis of the title compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming C-C bonds between aryl halides and aryl boronic acids.
Experimental Protocol:
Reaction Setup: To a flame-dried Schlenk flask, add 1-bromo-3-methoxy-benzene (1.0 eq), 2-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.
Reaction Execution: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to 90°C and stir vigorously for 12 hours.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl.
Single Crystal Growth
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.
Experimental Protocol:
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate) at room temperature.
Slow Evaporation: Place the solution in a loosely capped vial in a vibration-free environment. Allow the solvent to evaporate slowly over several days.
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.
X-ray Diffraction Analysis: A Comparative Case Study
As a direct crystal structure for 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl is not available, we will examine the crystallographic data of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate [1][2][3]. This molecule shares the core substituted biphenyl structure and provides an excellent basis for understanding the type of data obtained and the key structural features to analyze.
Data Collection and Structure Refinement
The data for the comparative compound was collected on a Bruker SMART APEXII CCD diffractometer.
Table 1: Crystal Data and Structure Refinement for the Comparative Compound. [1][2]
Parameter
Value
Chemical formula
C₂₀H₁₄BrClO₃
Molecular weight
417.67 g/mol
Crystal system
Orthorhombic
Space group
P2₁2₁2₁
a, b, c (Å)
8.8347 (4), 9.4124 (5), 20.5526 (11)
Volume (ų)
1709.07 (15)
Z
4
Radiation type
Mo Kα (λ = 0.71073 Å)
Temperature (K)
296
Final R indices [I > 2σ(I)]
R₁ = 0.023, wR₂ = 0.054
Goodness-of-fit (S)
1.04
CCDC Number
2433444
Diagram of the X-ray Diffraction Experimental Workflow:
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Structural Commentary on the Comparative Compound
The molecular structure of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate reveals significant twisting between the aromatic rings.[1][2]
Dihedral Angles: The dihedral angle between the two rings of the biphenyl moiety is 24.57 (4)°.[1][2] The angles between the 4-bromo-2-chlorophenyl ring and the two rings of the biphenyl group are 80.59 (2)° and 75.42 (2)°, respectively.[1][2] This high degree of torsion is a result of the bulky substituents at the ortho positions.
Intermolecular Interactions: The crystal packing is stabilized by short halogen-oxygen contacts (Cl···O = 2.991 (3) Å and Br···O = 3.139 (2) Å), which form molecular sheets.[1][2] Hirshfeld surface analysis shows that C···H/H···C (32.2%), H···H (26.3%), and Br···H/H···Br (10.7%) contacts are the major contributors to intermolecular interactions.[2]
Comparative Analysis and Implications for Drug Design
By comparing the structure of the reference compound with the expected structure of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl , we can draw valuable inferences.
Table 2: Structural Comparison of the Target and Reference Compounds.
Likely dominated by weaker van der Waals forces and potentially C-H···π interactions. The absence of the ester's carbonyl oxygen removes a strong hydrogen bond acceptor.
Implications for Drug Development:
Conformational Rigidity: The predicted high dihedral angle in 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl would lock the molecule into a specific, non-planar conformation. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.
Receptor Pocket Interactions: The methyl and methoxy groups present different steric and electronic profiles compared to the chloro and ester groups of the reference compound. The methoxy group can act as a hydrogen bond acceptor, while the methyl group provides a lipophilic interaction surface. These differences would be critical in designing ligands for specific protein pockets.
Solubility and Permeability: The replacement of the polar ester group with a non-polar methyl group would increase the lipophilicity of the target compound. This could have significant effects on its solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Diagram of the Logic for Structural Comparison:
Caption: Logical flow for inferring structural properties via a comparative approach.
Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive characterization should include other techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and purity of the synthesized compound in solution.
Mass Spectrometry (MS): Provides an accurate molecular weight and fragmentation pattern, further confirming the compound's identity.
Computational Modeling: Techniques like Density Functional Theory (DFT) can be used to calculate the preferred conformation in the gas phase or in solution, providing a valuable comparison to the solid-state structure and helping to understand the energetic barriers to bond rotation.
Conclusion
The structural analysis of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl, through a comparative approach with a related crystal structure, provides crucial insights for its potential application in drug development. The predicted twisted conformation, a direct result of its ortho-substituents, is a key feature for designing rigid and selective ligands. This guide demonstrates that even in the absence of a direct crystal structure, a rigorous comparative analysis can yield actionable intelligence for medicinal chemists and drug development professionals, guiding the design of next-generation therapeutics.
References
Palakshamurthy, B. S., et al. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, E81, 364-367. [Link]
IUCr. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
ResearchGate. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
Operational Guide: Safe Disposal and Handling of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Executive Summary: Immediate Action Plan Do NOT dispose of this compound down the drain or in general trash.[1][2] Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire mixture is labeled "...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Plan
Do NOT dispose of this compound down the drain or in general trash.[1][2]
Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire mixture is labeled "Halogenated."[1][3]
4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl is a halogenated aromatic hydrocarbon.[1][3][2][4] Its disposal requires strict adherence to High-Temperature Incineration protocols to prevent the formation of brominated dibenzofurans (dioxin analogs) and the release of corrosive hydrogen bromide (HBr) gas.[2][4]
Quick Reference Protocol:
Segregate: Place in "Halogenated Waste" streams only.
Containerize: Use HDPE or glass containers; avoid metal cans if acidic byproducts are present.
Label: Clearly mark as "Halogenated Organic Solid/Liquid" with the specific chemical name.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of this intermediate is the first step in designing a self-validating safety protocol.[1][2] As a biphenyl derivative, it shares lipophilic characteristics with PBBs (Polybrominated Biphenyls), necessitating containment measures that prevent environmental bioaccumulation.[1][3]
Property
Data / Characteristic
Operational Implication
Chemical Structure
Brominated Biphenyl Derivative
Persistent organic structure; resistant to biological degradation.[1][2]
Physical State
Solid (typically off-white/pale yellow)
Dust control measures required during weighing/transfer.[1][2]
Solubility
Lipophilic (Soluble in DCM, THF, Toluene)
Insoluble in water.[1][3] Do not attempt aqueous neutralization.[1][2]
Primary Hazard
Skin/Eye Irritant; Aquatic Toxicity
Double-glove (Nitrile) to prevent dermal absorption.[1][2]
Disposal Class
Halogenated Organic
Requires specialized incineration (>1200°C) with scrubbers.[1][2]
Operational Disposal Workflow
The following protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes the risk of cross-contamination.
Phase 1: Waste Segregation (The "Halogen Rule")
The most critical error in laboratory waste management is mixing halogenated and non-halogenated streams.
Why it matters: Non-halogenated waste is often used as fuel blending for cement kilns.[1][2] If you introduce bromine into that stream, it corrodes the kiln and releases toxic HBr.[1][3]
Action: This compound MUST go into the "Halogenated" waste stream, regardless of the solvent it is dissolved in.[1]
Phase 2: Packaging & Containment[1]
Solid Waste (Pure Compound/Filter Cake):
Collect in a wide-mouth HDPE jar.
Label as "Solid Hazardous Waste - Halogenated."[1][2]
Expert Tip: If the solid is fine dust, dampen slightly with a compatible solvent (e.g., hexane) before sealing to prevent puff-back upon reopening.[1][3]
Liquid Waste (Mother Liquor/Reaction Mixtures):
Collect in a dedicated "Halogenated Solvent" carboy (typically blue or yellow safety cans, or amber glass).[1][3]
Ensure the container is vented or has a pressure-relief cap if the reaction mixture involves evolution of gases.[1][2]
Contaminated Debris (Gloves/Weigh Boats):
Double-bag in clear polyethylene bags (4 mil thickness minimum).
Tie securely and place in the solid hazardous waste drum.[2]
Phase 3: Labeling
Your label must contain:
Full Chemical Name: 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl.[1][3][2]
The following diagram illustrates the decision-making process for disposing of 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl in various experimental states.
Figure 1: Operational decision tree for the segregation and packaging of brominated biphenyl waste streams.
Spill Response Protocol
In the event of an accidental release, immediate containment is necessary to prevent migration into floor drains or ventilation systems.[3]
Scenario A: Solid Spill (Powder)
Isolate: Evacuate the immediate 3-meter radius.[1][2]
PPE: Don Nitrile gloves (double layer), lab coat, and N95 dust mask (or respirator if large quantity).[1][3]
Contain: Cover the spill with a damp paper towel (dampened with water or hexane) to prevent dust generation.[1][2]
Clean: Scoop the material using a plastic spatula into the Solid Halogenated Waste container.[1][2]
Wash: Wipe the surface with an acetone-soaked rag, then wash with soap and water.[1][2][5] Dispose of rags as Solid Hazardous Waste .[1][2]
Absorb: Use universal absorbent pads or vermiculite.[1][2] Do not use paper towels if the solvent is flammable (e.g., THF) as this increases fire surface area.[1][3]
Collect: Transfer saturated absorbent into a sealed bag or bucket.
Label: Mark as "Debris contaminated with Halogenated Solvents."
The Science of Incineration (Why This Matters)
As a scientist, you should understand the downstream chemistry of your waste.[1][3] We do not landfill this compound because biphenyl cores are environmentally persistent.[1][2]
When 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl is incinerated, the bromine atom is released.[1][3][2]
Incorrect Disposal (Low Temp): Combustion at <800°C can lead to the formation of polybrominated dibenzofurans (PBDFs), which are highly toxic.[1]
Correct Disposal (High Temp):
The facility uses a caustic scrubber (NaOH) to neutralize the Hydrogen Bromide gas:
[1][2]
By strictly segregating this waste into the "Halogenated" stream, you ensure it is routed to an incinerator equipped with these specific scrubbers, protecting both the facility operators and the environment.[1][3]
References
United States Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes and Lists.[1][2] Retrieved from [Link][2]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1000 Table Z-1.[1][2] Retrieved from [Link][2]
Personal Protective Equipment & Safe Handling Protocol: 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
Executive Summary & Hazard Context[1][2][3][4] Handling 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl requires more than standard compliance; it demands a mechanistic understanding of the molecule's interaction with biologic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Context[1][2][3][4]
Handling 4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl requires more than standard compliance; it demands a mechanistic understanding of the molecule's interaction with biological systems and protective barriers.[1][2] As a halogenated biaryl system, this compound possesses high lipophilicity, facilitating dermal absorption, and significant environmental persistence.[2]
While specific toxicological data for this exact isomer is often limited in public repositories, we apply the "Read-Across" Safety Principle .[1][2] We treat this substance based on the known hazards of structural analogs (brominated biphenyls and aryl ethers):
Skin/Eye Irritation: The electron-rich methoxy group combined with the aryl bromide functionality suggests potential for significant contact dermatitis and ocular irritation.[1][2]
Aquatic Toxicity: The biphenyl core renders the molecule hazardous to aquatic environments (H400/H410 equivalent), necessitating strict "Zero-Drain-Disposal" protocols.[1][2]
Physical State: Typically a crystalline solid, presenting inhalation risks via dust generation during weighing.[2]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation kinetics. Standard nitrile examination gloves are insufficient for prolonged contact with this compound when dissolved in organic solvents (e.g., DCM, THF), as the solvent acts as a carrier vehicle, permeating the glove and dragging the solute with it.[2]
Engineering Control: Operate within a localized exhaust hood or a powder containment balance enclosure.[2]
Static Mitigation: Use an ionizing anti-static gun on the spatula and weigh boat before dispensing.[1][2] Organic crystals are prone to static "jumping."[1][2]
Validation: Visually inspect the balance area with a high-intensity flashlight (oblique angle) to detect micro-spills or dust settlement before proceeding.[1][2]
Solvent Choice: When possible, dissolve the solid in the reaction vessel rather than a transfer vial to minimize transfer steps.
Glove Check: Perform the "Inflation Test" (trap air in glove, squeeze) to check for pinholes before handling liquid stock solutions.[2]
Quenching: If used in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), treat the crude reaction mixture as highly cytotoxic due to potential palladium/bromide species.[1][2]
Wet Method: Cover the spill with a paper towel dampened with a compatible solvent (ethanol or acetone) or a specialized surfactant, then wipe.[2] This traps the powder.[1][2]
Disposal: Place all cleanup materials immediately into the Halogenated Solid Waste stream.[2]
Waste Disposal Strategy: Cradle-to-Grave
Proper disposal is critical due to the bromine atom.[1][2] Incineration facilities require segregation of halogenated waste to manage acid gas generation (HBr) during combustion.[1][2]
Waste Stream
Contents
Container Labeling
Solid Waste (Halogenated)
Contaminated gloves, weigh boats, paper towels, silica gel from columns.[1][2]
The following diagram illustrates the critical decision points and safety barriers in the handling lifecycle of this compound.
Caption: Operational lifecycle for handling halogenated biphenyls, highlighting the critical permeation risk point and mandatory waste segregation path.
References & Authority
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [1]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1][2][1]
PubChem. Compound Summary for 4-Bromobiphenyl (Analog for Read-Across). National Library of Medicine.[1][2] [1]
Ansell Chemical Resistance Guide. (Permeation data for Nitrile vs. Organic Solvents). [1]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[1][2] (Halogenated Waste Codes).[1][2][3] [1]